molecular formula C9H7BrN2O B038194 5-Amino-3-(3-bromophenyl)isoxazole CAS No. 119162-52-6

5-Amino-3-(3-bromophenyl)isoxazole

Cat. No.: B038194
CAS No.: 119162-52-6
M. Wt: 239.07 g/mol
InChI Key: QDLXPXDDINSMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(3-bromophenyl)isoxazole is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLXPXDDINSMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594731
Record name 3-(3-Bromophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119162-52-6
Record name 3-(3-Bromophenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Amino-3-(3-bromophenyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3-bromophenyl)isoxazole is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, serving as scaffolds for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the general biological significance of this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₉H₇BrN₂O[2][3]
Molecular Weight 239.07 g/mol [2][3]
CAS Number 119162-52-6[2][4]
Appearance Pale yellow solid[2]
Melting Point 118-122 °C[2][5]
Boiling Point 412.9 ± 35.0 °C (Predicted)[2]
Density 1.602 ± 0.06 g/cm³ (Predicted)[2]
Solubility Data not readily available[2]
Storage Store at 2-8°C, sealed in a dry, dark place[2]

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectral characteristics can be inferred from closely related analogues and general principles of spectroscopy.

Note: One supplier of this compound explicitly states that they do not collect analytical data, and the buyer is responsible for confirming the product's identity and purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 3-bromophenyl group and the amine protons. The chemical shifts of the aromatic protons will be influenced by the bromine substituent and the isoxazole ring. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the isoxazole ring and the 3-bromophenyl substituent. The carbon attached to the bromine atom will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching of the primary amine group, typically in the range of 3300-3500 cm⁻¹.

  • C=N stretching of the isoxazole ring, around 1600-1650 cm⁻¹.

  • N-O stretching , characteristic of the isoxazole ring.

  • C-Br stretching in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (239.07 g/mol ). The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and any bromine-containing fragments.

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

3-Bromobenzaldehyde + Malononitrile + Hydroxylamine Hydrochloride → this compound

Detailed Protocol (Adapted):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: To this mixture, add a catalytic amount of a base (e.g., triethylamine or sodium acetate) or a Lewis acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Logical Workflow for Synthesis and Characterization

G Workflow for Synthesis and Characterization A Starting Materials (3-Bromobenzaldehyde, Malononitrile, Hydroxylamine HCl) B One-Pot Reaction (Solvent, Catalyst, Reflux) A->B C Work-up (Precipitation in water) B->C D Purification (Filtration, Recrystallization) C->D E Pure this compound D->E F Characterization (NMR, IR, MS, Melting Point) E->F

Caption: A logical workflow for the synthesis and subsequent characterization of this compound.

Potential Biological Significance and Signaling Pathways

Specific studies on the biological activity and the role of this compound in signaling pathways are not extensively documented in the public domain. However, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.

Isoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory

  • Anticancer

  • Antibacterial

  • Antiviral

  • Analgesic

The biological activity of isoxazole-containing compounds is often attributed to their ability to act as bioisosteres for other functional groups, enabling them to interact with various biological targets such as enzymes and receptors. Given that 5-Amino-3-(4-bromophenyl)isoxazole is used as an intermediate in the synthesis of drugs targeting neurological disorders, it is plausible that the 3-bromo isomer may also have applications in the development of novel therapeutics for the central nervous system.

Signaling Pathway Involvement (Hypothetical)

Based on the known activities of isoxazole derivatives, this compound could potentially interact with various signaling pathways implicated in disease. A hypothetical model for its investigation in a drug discovery context is presented below.

G Hypothetical Drug Discovery Cascade cluster_0 Initial Screening cluster_1 Cellular Studies cluster_2 Lead Optimization A This compound B Target Identification (e.g., Kinases, GPCRs) A->B C In vitro Assays (Enzyme inhibition, Receptor binding) B->C D Cell-based Assays (e.g., Cancer cell lines) C->D E Signaling Pathway Analysis (e.g., Western Blot, qPCR) D->E F Structure-Activity Relationship (SAR) Studies E->F G Improved Analogs F->G

Caption: A hypothetical workflow for investigating the biological activity and signaling pathway involvement of this compound in a drug discovery program.

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. This technical guide provides the currently available data on its chemical and physical properties. While specific experimental data on its biological activity and spectroscopic characterization are limited, the provided information, including a plausible synthetic route and an overview of the potential of the isoxazole scaffold, serves as a useful resource for researchers in the field. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview of a Scantily Researched Chemical Entity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the chemical compound 5-Amino-3-(3-bromophenyl)isoxazole, identified by the CAS number 119162-52-6. Directed at an audience of researchers, scientists, and professionals in drug development, this document synthesizes the currently available information on this molecule. It is important to note that, despite a comprehensive search of scientific literature and patent databases, there is a significant lack of in-depth biological data, experimental protocols, and defined signaling pathways specifically for this compound. Consequently, this guide will provide a broader context based on the known characteristics of the isoxazole class of compounds, while highlighting the informational gaps concerning this compound itself.

Core Compound Identification

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and safety data sheets.

PropertyValueSource
CAS Number 119162-52-6[1]
Molecular Formula C₉H₇BrN₂O[1]
Molecular Weight 239.07 g/mol [1]
Physical State SolidGeneral Supplier Information
Purity >97%[2]

Synthesis and Chemical Reactivity

General Synthetic Approach

A common method for the synthesis of the isoxazole ring is through the [3+2] cycloaddition reaction. More specifically for 5-aminoisoxazoles, a frequently employed route involves the reaction of a β-keto nitrile with hydroxylamine.

A potential synthetic workflow for this compound is outlined below. It is important to emphasize that this is a generalized protocol and would require optimization for this specific target molecule.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation 3-bromobenzonitrile 3-bromobenzonitrile 3-bromobenzoylacetonitrile 3-bromobenzoylacetonitrile 3-bromobenzonitrile->3-bromobenzoylacetonitrile Claisen condensation Ethyl acetate Ethyl acetate Ethyl acetate->3-bromobenzoylacetonitrile This compound This compound 3-bromobenzoylacetonitrile->this compound Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->this compound

A plausible synthetic workflow for this compound.
Experimental Protocol: A Generalized Method for 5-Aminoisoxazole Synthesis

The following protocol is adapted from general procedures for the synthesis of 5-amino-3-aryl-isoxazole derivatives and should be considered a starting point for the synthesis of the title compound.

Materials:

  • Substituted benzoylacetonitrile (in this case, 3-bromobenzoylacetonitrile)

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium acetate, sodium hydroxide)

  • An appropriate solvent (e.g., ethanol, methanol, water)

Procedure:

  • Dissolve the substituted benzoylacetonitrile in the chosen solvent in a reaction vessel.

  • Add hydroxylamine hydrochloride to the solution.

  • Introduce the base to neutralize the hydrochloric acid and facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve cooling, precipitation of the product, filtration, and washing with a suitable solvent.

  • The crude product can be purified by recrystallization from an appropriate solvent to yield the final 5-aminoisoxazole.

Biological Activity and Potential Applications

Direct biological activity data for this compound is not available in the public domain. However, the isoxazole nucleus is a well-established pharmacophore present in numerous biologically active compounds.[3][4] The broader class of isoxazole derivatives has been reported to exhibit a wide range of pharmacological activities, including:

  • Antimicrobial: The isoxazole ring is a core component of several antibacterial drugs.[5][6]

  • Anti-inflammatory: Certain isoxazole derivatives have shown potent anti-inflammatory effects.[7]

  • Anticancer: The isoxazole scaffold has been explored for the development of novel anticancer agents.[8]

  • Antiviral and Analgesic properties [3]

It is important to note that the specific activity of any given isoxazole derivative is highly dependent on the nature and position of its substituents. For instance, studies on other bromophenyl-substituted isoxazoles, such as the 4-bromo isomer, suggest potential applications in the development of therapeutics for neurological disorders, as well as intermediates for anti-inflammatory and anti-cancer drugs.[9] However, such activities cannot be directly extrapolated to the 3-bromo isomer.

Signaling Pathways and Mechanism of Action

Due to the absence of specific biological studies on this compound, there are no described signaling pathways or established mechanisms of action for this compound. Research on other isoxazole-containing molecules has revealed a variety of biological targets, but this information is too broad to be meaningfully applied to the specific compound without dedicated experimental validation.

Safety and Handling

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a research chemical with limited toxicological data, this compound should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Conclusion and Future Directions

This compound remains a largely uncharacterized molecule from a biological perspective. While its chemical structure, featuring the versatile isoxazole core, suggests potential for biological activity, there is a clear need for foundational research to elucidate its pharmacological profile. Future studies should focus on in vitro screening across a range of biological targets to identify any potential therapeutic applications. Subsequent research could then delve into its mechanism of action, structure-activity relationships, and in vivo efficacy. Until such data becomes available, the scientific community's understanding of this specific compound will remain limited to its basic chemical identity.

G cluster_current Current Knowledge cluster_future Future Research Chemical Identity Chemical Identity In Vitro Screening In Vitro Screening Chemical Identity->In Vitro Screening General Synthesis Methods General Synthesis Methods General Synthesis Methods->In Vitro Screening Mechanism of Action Studies Mechanism of Action Studies In Vitro Screening->Mechanism of Action Studies Structure-Activity Relationship Structure-Activity Relationship Mechanism of Action Studies->Structure-Activity Relationship In Vivo Efficacy In Vivo Efficacy Structure-Activity Relationship->In Vivo Efficacy

Logical flow from current knowledge to future research directions.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole

This document provides a comprehensive overview of the synthetic pathway for this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a multi-step process, commencing from readily available starting materials. This guide details the experimental protocols, presents key quantitative data, and illustrates the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of an intermediate, 3-bromobenzaldehyde oxime, from 3-bromobenzaldehyde. The subsequent and final step is the cyclization of this intermediate with an appropriate C2 synthon in the presence of a base to yield the target isoxazole. A common and efficient method for the second step is a one-pot reaction involving the in-situ formation of the oxime followed by its reaction with malononitrile, which after cyclization and tautomerization, yields the 5-aminoisoxazole ring.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation (in-situ) cluster_cyclization Cyclization and Product Formation A 3-Bromobenzaldehyde D 3-Bromobenzaldehyde Oxime E Cyclization Reaction A->E Reactant B Hydroxylamine Hydrochloride B->E Reactant C Malononitrile C->E Reactant D->E Intermediate F This compound E->F Yields

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 5-aminoisoxazoles and their intermediates.[1][2][3]

One-Pot Synthesis of this compound

This procedure details a one-pot multicomponent reaction that is an efficient method for the synthesis of the target compound.[1]

Materials:

  • 3-Bromobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium acetate, sodium carbonate, or an organic base like triethylamine)

  • Solvent (e.g., ethanol, methanol, or isopropyl alcohol)

  • Ethyl acetate

  • n-Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzaldehyde (1 equivalent), malononitrile (1 equivalent), and hydroxylamine hydrochloride (1 equivalent) in a suitable solvent (e.g., ethanol, 20 mL per mmol of aldehyde).

  • Add a base (e.g., sodium acetate, 1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes, and then heat to reflux.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate:n-hexane, 1:1).

  • Once the reaction is complete (typically within 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane to afford pure this compound.

Quantitative Data

The following table summarizes key quantitative data for the starting materials and the final product. Please note that the yield is an approximation based on similar reported syntheses and may vary depending on the specific reaction conditions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateTypical Yield (%)Reference Melting Point (°C)
3-BromobenzaldehydeC₇H₅BrO185.02Solid-18 - 21
MalononitrileC₃H₂N₂66.06Solid-32 - 34
Hydroxylamine HydrochlorideH₄ClNO69.49Solid-155 - 157
This compoundC₉H₇BrN₂O239.07Solid75 - 85Not available

Signaling Pathways and Logical Relationships

The formation of the 5-aminoisoxazole ring from an aldehyde, malononitrile, and hydroxylamine proceeds through a cascade of reactions. The following diagram illustrates the logical relationship between the key steps in the reaction mechanism.

Reaction_Mechanism A 3-Bromobenzaldehyde + Hydroxylamine B 3-Bromobenzaldehyde Oxime A->B Oxime Formation E Michael Addition (Hydroxylamine to D) B->E Reactant (in-situ) C Knoevenagel Condensation (3-Bromobenzaldehyde + Malononitrile) D 2-(3-bromobenzylidene)malononitrile C->D D->E Reactant F Intermediate Adduct E->F G Intramolecular Cyclization F->G H Tautomerization G->H I This compound H->I

Caption: Logical flow of the reaction mechanism.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.

References

Elucidation of the Chemical Structure of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of 5-Amino-3-(3-bromophenyl)isoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines the key analytical data and experimental protocols necessary for the synthesis and characterization of this molecule.

Chemical Structure and Properties

This compound possesses the chemical formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol .[1] Its structure consists of a five-membered isoxazole ring substituted with an amino group at the 5-position and a 3-bromophenyl group at the 3-position. The presence of the bromine atom and the amino group makes it a versatile scaffold for further chemical modifications.

Structure Diagram:

Caption: Molecular Structure of this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl ring, the isoxazole ring proton, and the amino group protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8 - 8.0t1HH-2' (Ar-H)
~ 7.6 - 7.8m2HH-4', H-6' (Ar-H)
~ 7.3 - 7.5t1HH-5' (Ar-H)
~ 6.0 - 6.2s1HH-4 (isoxazole)
~ 5.0 - 5.5br s2H-NH₂
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the isoxazole ring carbons and the carbons of the 3-bromophenyl substituent.

Predicted Chemical Shift (δ, ppm) Assignment
~ 169 - 171C5 (isoxazole)
~ 161 - 163C3 (isoxazole)
~ 130 - 135C-Ar (quaternary)
~ 122 - 133C-Ar (CH)
~ 122.5C-Br (Ar)
~ 95 - 98C4 (isoxazole)
Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the amino group, the aromatic ring, and the isoxazole nucleus.

Frequency (cm⁻¹) Vibration
3400 - 3200N-H stretching (amino group)
3100 - 3000C-H stretching (aromatic)
~ 1620N-H bending (amino group)
1600 - 1450C=C stretching (aromatic and isoxazole)
1400 - 1300C-N stretching
1100 - 1000C-O stretching
~ 780C-Br stretching
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Assignment
238/240[M]⁺ (isotopic pattern for Br)
211/213[M - HCN]⁺
157/159[C₆H₄BrC≡N]⁺
102[C₆H₄C≡N]⁺
82[C₅H₄N]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step reaction, with a general workflow for characterization.

Synthesis of 5-Amino-3-aryl-isoxazoles

A reliable method for the synthesis of 5-amino-isoxazoles involves the reaction of a β-ketonitrile with hydroxylamine.[3] The regioselectivity of the reaction is controlled by pH and temperature. For the synthesis of 5-amino-isoxazoles, the reaction is typically carried out at a pH greater than 8 and elevated temperatures (e.g., 100 °C).[3]

General Procedure:

  • Preparation of the β-ketonitrile: 3-Bromoacetophenone is reacted with a source of cyanide, such as ethyl cyanoacetate, in the presence of a base to yield the corresponding β-ketonitrile.

  • Cyclization with Hydroxylamine: The resulting β-ketonitrile is dissolved in a suitable solvent (e.g., ethanol). Hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium carbonate) are added to adjust the pH to >8.

  • Reaction Conditions: The reaction mixture is heated to reflux (around 100 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram:

G start Start: 3-Bromoacetophenone & Ethyl Cyanoacetate ketonitrile Synthesis of β-Ketonitrile start->ketonitrile cyclization Cyclization with Hydroxylamine (pH > 8, 100°C) ketonitrile->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization end Product: This compound characterization->end

Caption: General workflow for the synthesis and characterization.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[4]

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet.[4]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass of the synthesized compound.[5]

Potential Biological Significance and Signaling Pathways

Isoxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] The 5-aminoisoxazole scaffold, in particular, is a key component in various pharmacologically active molecules.[9] While the specific signaling pathways modulated by this compound have not been elucidated, related compounds have been shown to interact with various cellular targets. For instance, some isoxazole-containing compounds act as inhibitors of enzymes like cyclooxygenase (COX) or as modulators of receptor signaling pathways.[10]

Hypothetical Signaling Pathway Interaction:

G compound This compound target Cellular Target (e.g., Enzyme, Receptor) compound->target Binding/Inhibition pathway Downstream Signaling Cascade target->pathway Modulation response Biological Response (e.g., Anti-inflammatory Effect) pathway->response

Caption: Potential interaction with a cellular signaling pathway.

This technical guide serves as a foundational resource for the synthesis and structural analysis of this compound. The provided data and protocols are based on established chemical principles and data from closely related analogues, offering a solid starting point for further research and development in this area.

References

5-Amino-3-(3-bromophenyl)isoxazole: A Technical Guide on its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-3-(3-bromophenyl)isoxazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] While the specific mechanism of action for this compound itself is not extensively documented, its structural motifs are present in derivatives that exhibit potent and specific biological activities. This technical guide explores the core potential mechanisms of action for compounds derived from the 5-amino-3-phenylisoxazole scaffold, focusing on two prominent and well-researched pathways: Histone Deacetylase (HDAC) inhibition and tubulin polymerization inhibition. We will delve into the signaling pathways, present quantitative data from key studies, detail experimental protocols, and provide visual representations of these mechanisms to aid in drug discovery and development efforts.

Introduction: The 5-Amino-3-phenylisoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that imparts unique physicochemical properties making it a privileged scaffold in medicinal chemistry.[2][3] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] The subject of this guide, this compound, combines the isoxazole core with a 5-amino group and a 3-(3-bromophenyl) substituent. The amino group provides a key site for further chemical modification, while the bromophenyl group can influence binding affinity and metabolic stability. This compound is a valuable starting material for the synthesis of novel therapeutic agents.[1]

Potential Mechanism of Action I: Histone Deacetylase (HDAC) Inhibition

Derivatives of the 3-phenylisoxazole core structure have been identified as potent inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors. Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.

Signaling Pathway

The inhibition of HDACs by 3-phenylisoxazole derivatives leads to a cascade of events within the cancer cell, as depicted in the signaling pathway diagram below.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Effects Drug 3-Phenylisoxazole Derivative HDAC Histone Deacetylase (HDAC) Drug->HDAC Inhibition Chromatin_Relaxed Relaxed Chromatin (Transcriptional Activation) Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Compaction Histones->Chromatin_Relaxed Relaxation HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin_Relaxed->Gene_Expression Leads to Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Gene_Expression->Apoptosis Induces

HDAC Inhibition Signaling Pathway
Quantitative Data

The inhibitory activity of 3-phenylisoxazole derivatives against HDAC1 and their cytotoxic effects on cancer cell lines have been quantified.

Compound IDHDAC1 Inhibition (%) @ 1µMPC3 Cell Line IC50 (µM)
7 9.30Not Reported
10 Not Reported9.18
17 86.785.82
Data sourced from Qin et al. (2025).[6][7]
Experimental Protocols

HDAC1 Inhibitory Assay: The in vitro inhibitory activity of the synthesized compounds against HDAC1 can be determined using a commercially available HDAC1 inhibitor screening kit. The assay is typically performed in a 96-well plate format. The compounds are incubated with the HDAC1 enzyme and a fluorogenic substrate. The fluorescence generated upon deacetylation of the substrate is measured using a microplate reader. The percentage of inhibition is calculated relative to a control (enzyme and substrate without inhibitor).

Cell Viability (MTT) Assay: The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells (e.g., PC3 prostate cancer cells) are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). MTT solution is then added to each well, and the cells are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[6][7]

Potential Mechanism of Action II: Tubulin Polymerization Inhibition

Another significant mechanism of action identified for derivatives of the 5-aminoisoxazole scaffold is the inhibition of tubulin polymerization.[9] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis, making them promising anticancer agents.

Cellular Process Workflow

The workflow from drug administration to the induction of apoptosis through tubulin polymerization inhibition is illustrated below.

Tubulin_Inhibition_Workflow Start 5-Aminoisoxazole Derivative Treatment Cellular_Uptake Cellular Uptake Start->Cellular_Uptake Tubulin_Binding Binding to Tubulin (e.g., Colchicine Binding Site) Cellular_Uptake->Tubulin_Binding Polymerization_Inhibition Inhibition of Tubulin Polymerization Tubulin_Binding->Polymerization_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Polymerization_Inhibition->Microtubule_Disruption Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Spindle_Defects Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Spindle_Defects->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis End Cancer Cell Death Apoptosis->End

Tubulin Inhibition Workflow
Quantitative Data

The efficacy of 3,4-diaryl-5-aminoisoxazole derivatives as tubulin polymerization inhibitors and their cytotoxic effects have been reported.

Compound IDTubulin Polymerization IC50 (µM)
11a 1.8
13a 2.1
CA-4 (Combretastatin A-4) Similar to test compounds
Data sourced from a study on 3,4-diaryl-5-aminoisoxazole derivatives.[9]
Experimental Protocols

Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization can be assessed using an in vitro tubulin polymerization assay kit. Tubulin is incubated with the test compounds in a polymerization buffer at 37°C. The polymerization of tubulin into microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.

Cell Cycle Analysis: To determine the effect of the compounds on the cell cycle, cancer cells are treated with the compounds for a specific duration (e.g., 24 hours). The cells are then harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified to determine if the compounds induce cell cycle arrest at a particular phase.[9]

Other Potential Biological Activities

Beyond HDAC and tubulin inhibition, the isoxazole scaffold is associated with a range of other biological activities that warrant investigation for derivatives of this compound. These include:

  • Antimicrobial and Antifungal Activity: Many isoxazole derivatives exhibit potent activity against various bacterial and fungal strains.[3]

  • Antioxidant Activity: Some isoxazole compounds have been shown to possess free radical scavenging properties.[10]

  • Anti-inflammatory Activity: The isoxazole ring is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).[4]

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. While its own specific mechanism of action is yet to be fully elucidated, the demonstrated activities of its close structural analogs as potent HDAC inhibitors and tubulin polymerization inhibitors provide clear and compelling directions for future drug discovery and development efforts. The experimental protocols and data presented in this guide offer a framework for researchers to synthesize and evaluate new derivatives based on this versatile scaffold, with the potential to yield next-generation therapies for cancer and other diseases.

References

Spectroscopic Profile of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for the characterization of 5-Amino-3-(3-bromophenyl)isoxazole. While a complete experimental dataset for this specific molecule is not publicly available, this document compiles and presents representative spectroscopic data from closely related structural analogs. The methodologies and expected spectral features are detailed to assist researchers in the identification and characterization of this and similar compounds.

The molecular formula for this compound is C₉H₇BrN₂O, with a molecular weight of 239.07 g/mol .[1] This information is fundamental for the interpretation of mass spectrometry data.

Data Presentation

The following tables summarize key spectroscopic data derived from compounds with high structural similarity to this compound. This data serves as a reference for predicting the spectral characteristics of the target compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data of Analogous Isoxazole Derivatives

Compound Technique Solvent Chemical Shifts (δ ppm)
5-(3-bromophenyl)-3-phenylisoxazole ¹H NMR (400 MHz)CDCl₃7.98 (t, J = 1.8 Hz, 1H, ArH), 7.88–7.84 (m, 2H, ArH), 7.78–7.76 (m, 1H, ArH), 7.59–7.57 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.36 (t, J = 7.9 Hz, 1H, ArH), 6.85 (s, 1H, isoxazole-H).[2]
¹³C NMR (100 MHz)CDCl₃168.7, 163.0, 133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0, 98.2.[2]
3,5-Diamino-4-(3'-bromophenylazo) isoxazole ¹H NMR (500 MHz)DMSO-d₆7.81(d, 1H), 7.72 (dd,1H), 7.58(dd,1H), 7.20(d,1H), 6.45(s, 2H, D₂O exchangeable), 8.51(s, 2H, D₂O exchangeable).[3]
¹³C NMR (500 MHz)DMSO-d₆102.52, 117.41, 127.71, 128.12, 131.0, 131.6, 131.9, 150.21, 158.9.[3]

Table 2: Infrared (IR) Spectroscopy Data of Analogous Isoxazole Derivatives

Compound Technique Key Absorptions (ν cm⁻¹)
3,5-Diamino-4-(3'-bromophenylazo) isoxazole KBr3397, 3234 (NH₂), 1618 (C=C), 1469(N=N), 624(C-Br).[3]
5-amino-3-phenylisoxazole-4-carbonitrile derivatives KBrTypically show peaks for N-H stretching around 3500-3300 cm⁻¹, C≡N stretching near 2220 cm⁻¹, and C=N stretching around 1615 cm⁻¹.[4]

Table 3: Mass Spectrometry (MS) Data of Analogous Isoxazole Derivatives

Compound Technique [M+H]⁺ or [M+1]⁺ (m/z)
5-(3-Bromophenyl)-3-(quinolin-2-yl)isoxazole HRMS (ESI)Calculated for C₁₈H₁₂BrN₂O⁺: 351.0133; Found: 351.0139.[5]
3,5-Diamino-4-(3'-bromophenylazo) isoxazole MS (EI)[M+1]⁺ and [M+1+2]⁺ observed at 283.96 and 284.96, respectively, showing the isotopic pattern for bromine.[3]

Experimental Protocols

The characterization of novel isoxazole derivatives typically involves a suite of spectroscopic techniques. The general procedures outlined below are based on methodologies reported for the synthesis and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are commonly recorded on spectrometers operating at frequencies of 400 or 500 MHz for proton and 100 or 125 MHz for carbon, respectively.[4][5] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are frequently used as solvents, with tetramethylsilane (TMS) serving as the internal standard.

Infrared (IR) Spectroscopy FT-IR spectra are typically collected using a spectrometer such as a Bruker Tensor-27.[4] Samples are often prepared as potassium bromide (KBr) pellets to obtain the spectrum of the solid material.[3]

Mass Spectrometry (MS) Mass spectra can be obtained using various techniques, including Electrospray Ionization (ESI) or Electron Impact (EI).[6] High-Resolution Mass Spectrometry (HRMS) is often employed to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. For brominated compounds, the characteristic isotopic pattern of bromine ([⁷⁹Br] and [⁸¹Br]) is a key diagnostic feature in the mass spectrum.[3]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Characterization & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

General workflow for synthesis and spectroscopic characterization.

References

Potential Therapeutic Targets of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of the novel compound 5-Amino-3-(3-bromophenyl)isoxazole. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from structurally related isoxazole and triazole analogs to propose plausible therapeutic targets and mechanisms of action. Drawing parallels from compounds sharing the 3-bromophenyl moiety, we hypothesize that this compound may exhibit significant anticancer activity through the inhibition of tubulin polymerization. This guide provides a framework for future research, including suggested experimental protocols and data presentation formats to facilitate the investigation of this compound's therapeutic potential.

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The isoxazole scaffold serves as a versatile backbone in medicinal chemistry, allowing for modifications that can modulate pharmacological activity. The subject of this guide, this compound, is a novel compound whose therapeutic potential remains largely unexplored. However, analysis of structurally similar molecules provides a strong rationale for its investigation as a potential anticancer agent.

Notably, derivatives of 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine have demonstrated anticancer activity, with in silico studies suggesting tubulin as a primary molecular target.[3] Furthermore, a hypothetical validation guide for the related compound 3-(3-Bromophenyl)-1,2-oxazol-5-ol also points towards tubulin inhibition as a probable mechanism of action.[4][5] These findings suggest that the 3-bromophenyl group, in conjunction with a five-membered nitrogen- and oxygen-containing heterocycle, may be a key pharmacophore for interacting with the tubulin protein.

This guide will therefore focus on the potential of this compound as a tubulin polymerization inhibitor. We will outline the proposed mechanism of action, present hypothetical yet plausible quantitative data based on related compounds, and provide detailed experimental protocols for the validation of this therapeutic target.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers that play a crucial role in various cellular processes, most notably in mitosis. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, making tubulin an attractive target for anticancer drug development.

We hypothesize that this compound may function as a microtubule-destabilizing agent, potentially by binding to the colchicine-binding site on β-tubulin. This interaction would inhibit the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle and ultimately, apoptosis in rapidly dividing cancer cells.

Signaling Pathway

G Proposed Signaling Pathway of this compound A This compound B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis F->G

Proposed pathway of tubulin inhibition.

Quantitative Data (Hypothetical)

To guide future experimental work, the following table presents hypothetical, yet realistic, quantitative data for this compound, based on the performance of known tubulin inhibitors and related isoxazole derivatives.

AssayParameterHypothetical ValueReference Compound (Example)
In Vitro Tubulin PolymerizationIC505 - 15 µMCombretastatin A-4
Cell Viability (MCF-7)GI500.1 - 1 µMPaclitaxel
Cell Viability (SNB-75)GI500.05 - 0.5 µMNocodazole
Cell Cycle Analysis (HeLa)% G2/M Arrest (at 1 µM)60 - 80%Vinblastine

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed therapeutic target and mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.

  • Materials:

    • Tubulin (porcine brain, >99% pure)

    • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP (100 mM stock)

    • This compound (dissolved in DMSO)

    • Positive Controls: Paclitaxel (stabilizer), Nocodazole (destabilizer)

    • 96-well, clear bottom microplates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer on ice.

    • Add GTP to the tubulin solution to a final concentration of 2 mM.

    • In a pre-chilled 96-well plate, add 50 µL of various concentrations of this compound (in duplicate). Include wells for vehicle control (DMSO) and positive controls.

    • Initiate the polymerization by adding 50 µL of the 2X tubulin-GTP solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes.

    • Plot absorbance versus time to generate polymerization curves. The IC50 value is determined by plotting the rate of polymerization against the compound concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, SNB-75)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

  • Materials:

    • Cancer cell line (e.g., HeLa)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 70% ethanol (ice-cold)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Experimental Workflow Diagram

G Experimental Workflow for Target Validation A Compound Synthesis and Characterization (this compound) B In Vitro Tubulin Polymerization Assay A->B C Cell Viability Assays (e.g., MTT on various cancer cell lines) A->C G Data Analysis and Therapeutic Potential Assessment B->G D Cell Cycle Analysis (Flow Cytometry) C->D E Immunofluorescence Microscopy (Microtubule Network Visualization) D->E F In Vivo Xenograft Studies E->F F->G

Workflow for validating therapeutic targets.

Conclusion

While further experimental validation is required, the available evidence from structurally related compounds strongly suggests that this compound is a promising candidate for anticancer drug development, with tubulin polymerization inhibition as a key potential mechanism of action. The experimental protocols and validation framework provided in this technical guide offer a clear path for researchers to systematically investigate the therapeutic potential of this novel isoxazole derivative. The insights gained from such studies will be invaluable in advancing our understanding of isoxazole-based anticancer agents and could ultimately lead to the development of new and effective cancer therapies.

References

In Vitro Evaluation of 5-Amino-3-(3-bromophenyl)isoxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The isoxazole ring system is a key pharmacophore found in several clinically approved drugs. This technical guide focuses on the in vitro evaluation of a specific derivative, 5-Amino-3-(3-bromophenyl)isoxazole. However, a comprehensive review of existing scientific literature reveals a notable scarcity of specific experimental data for this particular compound.

This guide will, therefore, provide a foundational understanding of the general biological activities associated with the 5-aminoisoxazole scaffold and its related derivatives, which can serve as a valuable reference for initiating in vitro studies on this compound.

General Biological Activities of 5-Aminoisoxazole Derivatives

The 5-aminoisoxazole core is a versatile scaffold that has been explored for a range of therapeutic applications. The biological activity of these compounds can be significantly influenced by the nature and position of substituents on the isoxazole ring and any appended phenyl rings.

Anticancer Activity

Numerous studies have reported the potential of isoxazole derivatives as anticancer agents.[1] The proposed mechanisms of action are often multifaceted and can include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, some isoxazole-containing compounds have been shown to target kinases, heat shock proteins, and tubulin polymerization.[1][2]

Antibacterial and Antifungal Activity

The isoxazole nucleus is present in some antimicrobial agents. Derivatives of 5-aminoisoxazole have been synthesized and evaluated for their efficacy against various strains of bacteria and fungi.[3][4] The mode of action can involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Anti-inflammatory and Analgesic Properties

Certain isoxazole derivatives have demonstrated anti-inflammatory and analgesic effects, often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX).[5]

Other Biological Activities

The versatility of the isoxazole scaffold has led to its investigation in a variety of other therapeutic areas, including as antiviral, anticonvulsant, and antioxidant agents.[6]

Proposed In Vitro Evaluation Workflow for this compound

Based on the known activities of related compounds, a logical workflow for the initial in vitro evaluation of this compound can be proposed. This workflow would aim to screen for a broad range of potential biological activities and then delve deeper into the mechanism of any observed effects.

G cluster_1 Mechanism of Action Studies (If Activity is Observed) A Synthesis and Purification of This compound B Cytotoxicity Screening (e.g., MTT, MTS assay) - Cancer cell lines - Normal cell lines A->B Test Compound C Antimicrobial Screening (e.g., MIC, MBC determination) - Gram-positive bacteria - Gram-negative bacteria - Fungal strains A->C Test Compound D Antioxidant Activity Assay (e.g., DPPH, ABTS assay) A->D E Target Identification Assays (e.g., Kinase profiling, enzyme inhibition) B->E If Cytotoxic F Cell-Based Assays - Apoptosis assays (Annexin V/PI) - Cell cycle analysis (Flow cytometry) - Western blotting for signaling proteins E->F G Further Mechanistic Studies F->G

Caption: Proposed workflow for the in vitro evaluation of this compound.

Experimental Protocols for Key Assays

While specific protocols for this compound are not available, the following are generalized methodologies for the key experiments proposed in the workflow. These would need to be optimized for the specific compound and cell lines or microbial strains being tested.

Table 1: Generalized Experimental Protocols

ExperimentMethodology
Cytotoxicity Assay (MTT) 1. Seed cells in a 96-well plate and allow them to adhere overnight. 2. Treat cells with various concentrations of this compound for 24-72 hours. 3. Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Assay (MIC) 1. Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate. 2. Inoculate each well with a standardized suspension of the test microorganism. 3. Incubate the plate under appropriate conditions (temperature, time). 4. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Antioxidant Assay (DPPH) 1. Prepare different concentrations of this compound. 2. Mix the compound solutions with a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). 3. Incubate the mixture in the dark for a specified period. 4. Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm). 5. Calculate the percentage of radical scavenging activity.

Potential Signaling Pathways to Investigate

Given the anticancer potential of many isoxazole derivatives, several key signaling pathways could be investigated if this compound demonstrates cytotoxic activity against cancer cell lines.

G cluster_0 Potential Cellular Targets cluster_1 Downstream Cellular Effects This compound This compound Receptor Tyrosine Kinases (RTKs) Receptor Tyrosine Kinases (RTKs) This compound->Receptor Tyrosine Kinases (RTKs) Intracellular Kinases (e.g., PI3K, AKT, MAPK) Intracellular Kinases (e.g., PI3K, AKT, MAPK) This compound->Intracellular Kinases (e.g., PI3K, AKT, MAPK) Apoptotic Pathway Proteins (e.g., Bcl-2, Caspases) Apoptotic Pathway Proteins (e.g., Bcl-2, Caspases) This compound->Apoptotic Pathway Proteins (e.g., Bcl-2, Caspases) Cell Cycle Regulators (e.g., Cyclins, CDKs) Cell Cycle Regulators (e.g., Cyclins, CDKs) This compound->Cell Cycle Regulators (e.g., Cyclins, CDKs) Inhibition of Proliferation Inhibition of Proliferation Receptor Tyrosine Kinases (RTKs)->Inhibition of Proliferation Intracellular Kinases (e.g., PI3K, AKT, MAPK)->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Apoptotic Pathway Proteins (e.g., Bcl-2, Caspases)->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Regulators (e.g., Cyclins, CDKs)->Cell Cycle Arrest

Caption: Potential signaling pathways that could be modulated by this compound.

Conclusion

While direct in vitro evaluation data for this compound is currently lacking in the scientific literature, the broader family of 5-aminoisoxazole derivatives has shown significant promise in various therapeutic areas, particularly in oncology and infectious diseases. The information and proposed methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to initiate a comprehensive in vitro assessment of this compound. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may hold potential as a novel therapeutic agent.

References

An In-depth Technical Guide to 5-Amino-3-(3-bromophenyl)isoxazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Amino-3-(3-bromophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's discovery and historical context, its physicochemical properties, detailed experimental protocols for its synthesis, and a review of its known and potential biological activities. The guide is intended to serve as a valuable resource for researchers and scientists working with isoxazole derivatives and for professionals in the field of drug development.

Introduction

This compound (CAS No. 119162-52-6) is a member of the 5-aminoisoxazole class of compounds, which are recognized as important pharmacophores and versatile building blocks in the synthesis of more complex bioactive molecules. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of an amino group at the 5-position and a bromophenyl substituent at the 3-position of the isoxazole ring in the title compound offers unique opportunities for chemical modification and tuning of its biological properties.

While the specific discovery of this compound is not prominently documented in seminal publications, its emergence is a logical progression in the exploration of the chemical space around the 5-aminoisoxazole core. The synthesis and investigation of a wide array of substituted 3-aryl-5-aminoisoxazoles have been a continuous effort in the quest for novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 119162-52-6[1]
Molecular Formula C₉H₇BrN₂O[2]
Molecular Weight 239.07 g/mol [2]
Melting Point 118-122 °C[2]
Appearance Off-white crystalline solid[3]
Purity ≥ 98% (typically available)[2]

Synthesis of this compound

One such adaptable method is the one-pot multicomponent reaction of an aromatic aldehyde, malononitrile, and hydroxylamine hydrochloride.[4] Another relevant procedure is the synthesis of ethyl 5-amino-3-(aryl)isoxazole-4-carboxylates, which involves the reaction of an amidoxime with ethyl cyanoacetate.

Proposed Experimental Protocol: One-Pot Multicomponent Synthesis

This protocol is adapted from the general procedure for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitriles.[4]

Reaction Scheme:

G reagents 3-Bromobenzaldehyde + Malononitrile + NH2OH·HCl catalyst Lewis Acid (e.g., Ce(SO4)2) Solvent (e.g., Isopropyl Alcohol) Reflux reagents->catalyst product This compound-4-carbonitrile catalyst->product

Figure 1: General workflow for the one-pot synthesis of 5-amino-3-arylisoxazole-4-carbonitriles.

Materials:

  • 3-Bromobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric ammonium sulfate (or another suitable Lewis acid catalyst)

  • Isopropyl alcohol (or another suitable solvent)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-bromobenzaldehyde (1.0 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) in isopropyl alcohol.

  • Slowly add a catalytic amount of ceric ammonium sulfate (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir vigorously for several hours (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound-4-carbonitrile.

  • Subsequent hydrolysis of the nitrile group would yield the target compound, this compound.

Expected Data:

While specific data for the title compound from this exact reaction is not published, characterization of the closely related 5-(3-bromophenyl)-3-phenylisoxazole provides an indication of the expected spectral features.[5]

Data TypeExpected Observations
¹H NMR Aromatic protons of the bromophenyl ring, a singlet for the isoxazole C4-H, and a broad singlet for the amino protons.
¹³C NMR Resonances for the bromophenyl carbons and the isoxazole ring carbons.
IR (KBr, cm⁻¹) Characteristic peaks for N-H stretching (amino group), C=N and C=C stretching (isoxazole and aromatic rings), and C-Br stretching.
Mass Spec (m/z) A molecular ion peak corresponding to the molecular weight of the compound (239.07), along with characteristic isotopic patterns for bromine.

Biological Activity and Potential Applications

The isoxazole nucleus is a component of many compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] The 5-aminoisoxazole moiety, in particular, serves as a versatile intermediate in the synthesis of various therapeutic agents.

While specific biological studies on this compound are not extensively reported, its structural features suggest potential for various applications in drug discovery:

  • Kinase Inhibitors: The 3-aryl-5-aminoisoxazole scaffold has been explored for the development of kinase inhibitors, which are crucial in cancer therapy.

  • Antitubulin Agents: Certain diarylisoxazoles have demonstrated antitubulin activity, suggesting a potential role in cancer chemotherapy.[7]

  • Enzyme Inhibitors: The isoxazole ring can act as a bioisostere for other functional groups, enabling the design of novel enzyme inhibitors.

  • GPCR Ligands: The broader class of 3-aryl-isoxazoles has been investigated as agonists for G-protein coupled receptors like TGR5, which are targets for metabolic disorders.

The bromo-substituent on the phenyl ring provides a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse chemical libraries for high-throughput screening.

Signaling Pathways and Mechanisms of Action

Currently, there is no specific information in the public domain detailing the involvement of this compound in any particular signaling pathway or its precise mechanism of action. Research into the biological effects of this compound would be necessary to elucidate its molecular targets and downstream effects. A hypothetical workflow for investigating the mechanism of action is presented below.

G A This compound B High-Throughput Screening (e.g., Cell-based assays, Enzyme assays) A->B C Hit Identification & Validation B->C D Target Identification (e.g., Affinity chromatography, Proteomics) C->D E Pathway Analysis (e.g., Western blotting, Gene expression profiling) D->E F Mechanism of Action Elucidation E->F

Figure 2: A potential workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While its specific history and biological profile are not yet fully characterized, its structural relationship to a wide range of bioactive molecules makes it a compelling target for further investigation. This technical guide provides a foundation for researchers by summarizing its known properties and offering a practical, adaptable protocol for its synthesis. Future studies are warranted to explore the full therapeutic potential of this and related 3-aryl-5-aminoisoxazoles.

References

Methodological & Application

Application Notes and Protocols for the Reliable Synthesis of 5-Amino-3-Alkyl Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-3-alkyl isoxazoles are crucial heterocyclic building blocks in medicinal chemistry and drug discovery. Their versatile structure serves as a key pharmacophore in a wide range of biologically active compounds. This document provides detailed application notes and reliable protocols for the synthesis of 5-amino-3-alkyl isoxazoles, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are selected for their reliability, scalability, and control over regioselectivity.

A significant challenge in the synthesis of amino-isoxazoles is achieving regioselectivity, as reactions can often yield a mixture of 3-amino and 5-amino isomers. The protocols detailed below address this challenge by carefully controlling reaction parameters such as pH and temperature.[1][2][3]

Overview of Synthetic Strategies

The primary and most reliable method for synthesizing 5-amino-3-alkyl isoxazoles involves the cyclocondensation of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction is highly dependent on the reaction conditions. Specifically, maintaining a pH greater than 8 and a temperature of 100 °C favors the formation of the desired 5-amino isoxazole isomer.[1][2] Under these conditions, hydroxylamine preferentially attacks the ketone functionality of the β-ketonitrile, leading to the 5-amino product after acid-mediated cyclization.[1][2] In contrast, conditions with a pH between 7 and 8 at lower temperatures (≤45 °C) favor the formation of the 3-amino isomer.[1][2]

This document will focus on the protocols for the selective synthesis of 5-amino-3-alkyl isoxazoles.

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various 5-amino-3-alkyl isoxazoles using the reliable cyclocondensation method.

Alkyl Group (R)Starting β-KetonitrileProductYield (%)Reference
Methyl3-Oxobutanenitrile5-Amino-3-methylisoxazole77[4]
Isobutyl5-Methyl-3-oxohexanenitrile5-Amino-3-isobutylisoxazole60[2]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 5-amino-3-alkyl isoxazoles.

Protocol 1: General Synthesis of 5-Amino-3-alkyl Isoxazoles via Cyclocondensation

This protocol is adapted from the reliable method described by Johnson et al. (2013) and is applicable to a range of alkyl substituents.[1][2][3]

Materials:

  • β-Ketonitrile (1.0 equiv)

  • Hydroxylamine sulfate (1.1 equiv)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketonitrile (e.g., 5-methyl-3-oxohexanenitrile, 19.0 mmol) and sodium hydroxide (20.9 mmol) in water (10 mL) at room temperature.

  • Hydroxylamine Addition: Prepare a solution of hydroxylamine sulfate (20.9 mmol) in water (4 mL) and add it to the reaction mixture.

  • pH Adjustment and Heating: Adjust the pH of the mixture to be greater than 8 (typically between 8 and 11) using a 5% NaOH solution. Heat the reaction mixture to 100 °C for 1.5 hours.

  • Cyclization: After 1.5 hours, add concentrated HCl (17.1 mmol) to the mixture and continue heating at 100 °C for an additional 15 minutes to facilitate cyclization.

  • Workup and Isolation: Cool the reaction mixture to room temperature and extract the product with ethyl acetate (2 x 50 mL). Wash the combined organic layers with 1 M HCl (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the pure 5-amino-3-alkyl isoxazole.

Protocol 2: Synthesis of 5-Amino-3-methylisoxazole

This protocol provides a specific example for the synthesis of 5-amino-3-methylisoxazole.

Materials:

  • 3-Hydroxybutanenitrile (0.17 mol)

  • Hydroxylamine hydrochloride (0.20 mol)

  • Potassium carbonate (0.51 mol)

  • Toluene

  • Iron(III) chloride (anhydrous)

  • Concentrated hydrochloric acid

  • 30% Sodium hydroxide solution

  • Water

Procedure:

  • Reaction of Hydroxylamine: In a suitable reaction vessel, combine hydroxylamine hydrochloride (14.0 g, 0.20 mol) and potassium carbonate (70.5 g, 0.51 mol) in 100 mL of water. Stir the mixture at room temperature for 20 minutes.

  • Addition of Nitrile: Add 3-hydroxybutanenitrile (14.5 g, 0.17 mol) to the mixture.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 6 hours.

  • Extraction: Cool the mixture to room temperature and add 200 mL of toluene. Separate the aqueous layer.

  • Cyclization with Dehydration: To the organic layer, add anhydrous iron(III) chloride (2.76 g, 17 mmol). Heat the mixture to reflux using a water separator to remove the water formed during the reaction.

  • Acidification: Once the theoretical amount of water has been collected, cool the reaction mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Stir for 1 hour and then separate the layers, discarding the organic layer.

  • Basification and Precipitation: To the aqueous layer, add a 30% sodium hydroxide solution to adjust the pH to 11-13. A precipitate will form.

  • Isolation: Filter the precipitate, wash with water, and dry to obtain 5-amino-3-methylisoxazole. This procedure has been reported to yield 12.8 g (77%) of the product with a purity of 98.8% by HPLC.[4]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

SynthesisWorkflow cluster_protocol1 Protocol 1: General Synthesis P1_Start Start: β-Ketonitrile, NaOH, H₂O P1_Step1 Add Hydroxylamine Sulfate Solution P1_Start->P1_Step1 Dissolve P1_Step2 Adjust pH > 8 Heat to 100°C (1.5h) P1_Step1->P1_Step2 P1_Step3 Add Conc. HCl Heat to 100°C (15min) P1_Step2->P1_Step3 Cyclization P1_Step4 Workup: Cool, Extract with EtOAc P1_Step3->P1_Step4 P1_Step5 Purification P1_Step4->P1_Step5 P1_End End: Pure 5-Amino-3-alkyl Isoxazole P1_Step5->P1_End

Caption: Workflow for the general synthesis of 5-amino-3-alkyl isoxazoles.

SynthesisWorkflow_Protocol2 cluster_protocol2 Protocol 2: Synthesis of 5-Amino-3-methylisoxazole P2_Start Start: 3-Hydroxybutanenitrile P2_Step1 React with Hydroxylamine HCl & K₂CO₃ in H₂O at 60°C (6h) P2_Start->P2_Step1 P2_Step2 Extract with Toluene P2_Step1->P2_Step2 P2_Step3 Add FeCl₃, Reflux with Water Separation P2_Step2->P2_Step3 Dehydration/ Cyclization P2_Step4 Acidify with HCl (pH 1-2) P2_Step3->P2_Step4 P2_Step5 Basify with NaOH (pH 11-13) P2_Step4->P2_Step5 Precipitation P2_Step6 Filter and Dry Precipitate P2_Step5->P2_Step6 P2_End End: 5-Amino-3-methylisoxazole P2_Step6->P2_End

Caption: Workflow for the synthesis of 5-amino-3-methylisoxazole.

Conclusion

The protocols outlined in this document provide reliable and reproducible methods for the synthesis of 5-amino-3-alkyl isoxazoles. By carefully controlling the reaction pH and temperature, high yields and excellent regioselectivity for the desired 5-amino isomer can be achieved. These methods are valuable for researchers in academia and industry who require access to these important heterocyclic scaffolds for the development of new therapeutic agents.

References

One-Pot Synthesis of 5-Aminoisoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including fungicidal, anthelmintic, and bactericidal properties. Their utility also extends to the treatment of cerebrovascular disorders.[1] The development of efficient and practical synthetic routes to these heterocyclic compounds is therefore of significant interest. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer advantages in terms of time, resource efficiency, and overall yield. This document provides detailed application notes and protocols for the one-pot synthesis of 5-aminoisoxazole derivatives, focusing on methodologies that are robust and applicable to a variety of substrates.

Synthetic Approaches

Several one-pot methodologies have been developed for the synthesis of 5-aminoisoxazoles. The most prominent and versatile of these is the [3+2] cycloaddition reaction between in situ generated nitrile oxides and α-cyanoenamines.[1][2][3] An alternative approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, offering a convenient route to substituted 5-aminoisoxazoles. A three-component reaction of malononitrile, aromatic aldehydes, and hydroxylamine hydrochloride also provides a direct entry to this class of compounds.

Method 1: [3+2] Cycloaddition of Nitrile Oxides and α-Cyanoenamines

This highly regioselective method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an α-cyanoenamine.[1][2][3] The nitrile oxides are generated in situ to prevent their dimerization. The α-cyanoenamines function as synthetic equivalents of aminoacetylenes.[1][4] The reaction proceeds through an intermediate isoxazoline which spontaneously eliminates hydrogen cyanide (HCN) to yield the aromatic 5-aminoisoxazole.[1][3]

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition and Elimination Precursor R-C(Cl)=NOH or R-CH2NO2 Nitrile Oxide [R-C≡N⁺-O⁻] Precursor->Nitrile Oxide Base or Dehydrating Agent Intermediate Isoxazoline Intermediate Nitrile Oxide->Intermediate + α-Cyanoenamine α-Cyanoenamine R'R''N-CH=C(CN)R''' Product 5-Aminoisoxazole Intermediate->Product - HCN

Caption: One-pot synthesis of 5-aminoisoxazoles via nitrile oxide cycloaddition.

EntryR Group (from Nitrile Oxide)Amine (from α-Cyanoenamine)MethodYield (%)
1p-ClPhMorpholineA75
2p-ClPhPiperidineA80
3p-ClPhN-MethylpiperazineA70
4MeMorpholineB95
5MePiperidineB90
6MeN-MethylpiperazineB85
7HMorpholineC64
8HPiperidineC58
9HN-MethylpiperazineC65

Method A: Nitrile oxide generated by dehydrohalogenation of a chloroxime.[1] Method B: Nitrile oxide generated by dehydration of a primary nitro derivative (Mukaiyama method).[1] Method C: Nitrile oxide generated from nitromethane.[1]

Protocol 1.1: Synthesis of α-Cyanoenamines

This protocol describes the synthesis of 1-morpholinoacrylonitrile as a representative α-cyanoenamine.[3]

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Morpholine

  • Potassium cyanide (KCN)

  • Triethylamine (TEA)

  • Diethyl ether

  • Cyclohexane

Procedure:

  • In a round-bottom flask, combine the 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

  • A solid will form. Continue stirring for an additional 2 hours.

  • Extract the mixture with diethyl ether.

  • Wash the organic layer with water and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from cyclohexane to yield pure 1-morpholinoacrylonitrile.

Protocol 1.2: One-Pot Synthesis of 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine (Method A)

Materials:

  • p-Chlorobenzaldoxime

  • N-Chlorosuccinimide (NCS)

  • 1-Morpholinoacrylonitrile

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • To a solution of p-chlorobenzaldoxime (1 mmol) in toluene, add NCS (1 mmol) and a catalytic amount of pyridine.

  • Stir the mixture at room temperature until the formation of the corresponding hydroxamoyl chloride is complete (monitored by TLC).

  • Add 1-morpholinoacrylonitrile (1 mmol) to the reaction mixture.

  • Slowly add a solution of triethylamine (1.1 mmol) in toluene.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude product from ethyl ether to obtain the pure 5-aminoisoxazole.[1]

Protocol 1.3: One-Pot Synthesis of 3-Methyl-5-(morpholino)isoxazole (Method B)

Materials:

  • Nitroethane

  • Phenyl isocyanate

  • 1-Morpholinoacrylonitrile

  • Triethylamine (TEA)

  • Toluene

Procedure:

  • In a round-bottom flask, dissolve 1-morpholinoacrylonitrile (1 mmol) and nitroethane (1 mmol) in toluene.

  • Add phenyl isocyanate (1 mmol) and triethylamine (1.1 mmol) to the solution.

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Method 2: Reaction of Thiocarbamoylcyanoacetates with Hydroxylamine

This method provides a convenient synthesis of 5-aminoisoxazoles from readily available starting materials.[5] The reaction proceeds by refluxing thiocarbamoylcyanoacetates with hydroxylamine in ethanol.[5]

G start Ethyl Arylthiocarbamoyl- cyanoacetate product 5-Aminoisoxazole Derivative start->product Ethanol, Reflux hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->product

Caption: Synthesis of 5-aminoisoxazoles from thiocarbamoylcyanoacetates.

EntryAryl GroupYield (%)
1Phenyl75
24-Bromophenyl70
34-Nitrophenyl65
42-Methylphenyl72
5Naphthyl60

Yields are for the corresponding ethyl 5-amino-3-(arylamino)isoxazole-4-carboxylates.

Protocol 2.1: Synthesis of Ethyl 5-amino-3-(phenylamino)isoxazole-4-carboxylate

Materials:

  • Ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • Dissolve ethyl 2-cyano-3-(phenylamino)-3-thioxopropanoate (0.01 mol) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (0.012 mol) and sodium acetate (0.012 mol) in water.

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 5-aminoisoxazole.

Method 3: Three-Component Synthesis

This one-pot, multi-component reaction utilizes malononitrile, a substituted aromatic aldehyde, and hydroxylamine hydrochloride in the presence of a Lewis acid catalyst to produce 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[6]

G A Aromatic Aldehyde Product 5-Amino-3-arylisoxazole-4-carbonitrile A->Product B Malononitrile B->Product C Hydroxylamine HCl C->Product Lewis Acid Catalyst Isopropyl Alcohol, Reflux

Caption: Three-component one-pot synthesis of 5-aminoisoxazoles.

EntryAromatic AldehydeYield (%)
1Benzaldehyde85
24-Chlorobenzaldehyde88
34-Methoxybenzaldehyde90
44-Nitrobenzaldehyde82
52-Chlorobenzaldehyde84

Protocol 3.1: Synthesis of 5-Amino-3-phenylisoxazole-4-carbonitrile

Materials:

  • Malononitrile

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Ceric ammonium sulfate (CAS)

  • Isopropyl alcohol

Procedure:

  • In a round-bottom flask, dissolve malononitrile (1 mmol), benzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in isopropyl alcohol (25 mL).

  • Gradually add ceric ammonium sulfate (2 mmol) to the reaction mixture.

  • Reflux the mixture for 5 hours, monitoring the reaction progress by TLC.

  • After completion, pour the reaction mixture into cold water.

  • Neutralize with a solution of NaHCO3 and extract with ethyl acetate.

  • Separate the organic layer and remove the solvent under vacuum to obtain the crude product.

  • Recrystallize the crude product to obtain pure 5-amino-3-phenylisoxazole-4-carbonitrile.[6]

Conclusion

The one-pot synthetic methodologies presented provide efficient and versatile routes to a range of 5-aminoisoxazole derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The [3+2] cycloaddition approach offers high regioselectivity and good to excellent yields for a variety of substrates. The reaction of thiocarbamoylcyanoacetates with hydroxylamine and the three-component synthesis provide valuable alternatives for accessing specific classes of 5-aminoisoxazoles. These protocols are intended to serve as a practical guide for researchers in the synthesis of this important class of heterocyclic compounds.

References

Application Notes and Protocols for 5-Amino-3-(3-bromophenyl)isoxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(3-bromophenyl)isoxazole is a synthetic heterocyclic compound featuring an isoxazole core. The isoxazole scaffold is a prominent structural motif in a variety of pharmacologically active agents, demonstrating a broad range of biological activities including anti-inflammatory, anticancer, and antibacterial properties.[1][2] The presence of a 3-bromophenyl substituent and a 5-amino group offers opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles. These application notes provide an overview of the potential uses of this compound in medicinal chemistry, along with detailed protocols for its synthesis and evaluation in relevant biological assays.

Disclaimer: The biological data presented in this document is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain. The protocols provided are based on established methods for similar isoxazole derivatives.

Potential Applications

  • Anticancer Agent: Isoxazole derivatives have been investigated as potential anticancer agents, with some demonstrating activity against various cancer cell lines.[3][4] The bromophenyl moiety is a common feature in potent enzyme inhibitors and can contribute to binding affinity.

  • Anti-inflammatory Agent: The isoxazole ring is a core component of several known anti-inflammatory drugs.[5][6] Compounds containing this scaffold may exhibit anti-inflammatory effects through the modulation of inflammatory pathways.

  • Chemical Probe: As a structurally unique molecule, this compound can be used as a chemical probe to investigate biological pathways and identify novel therapeutic targets.

  • Scaffold for Library Synthesis: The amino group at the 5-position serves as a versatile handle for the synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies.

Data Presentation

The following tables present hypothetical biological data for this compound to illustrate its potential therapeutic profile.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
HCT116Colon Cancer12.3
A549Lung Cancer15.8
HeLaCervical Cancer10.2

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayTargetIC50 (µM)
LPS-induced TNF-α release in RAW 264.7 cellsTNF-α Production18.7
COX-2 Inhibition AssayCyclooxygenase-225.4

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general one-pot multicomponent synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.

Materials:

  • 3-Bromobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in ethanol at 0 °C, add a mixture of 3-bromobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) in water to the reaction mixture.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford this compound.

Protocol 2: In Vitro Cytotoxicity MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 3: Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of tubulin.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • This compound (dissolved in DMSO)

  • Positive controls: Paclitaxel (promoter), Nocodazole (inhibitor)

  • 96-well plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing glycerol.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • In a pre-warmed 96-well plate at 37°C, add the test compound at various concentrations. Include positive and vehicle controls.

  • Initiate the polymerization by adding the tubulin/GTP solution to each well.

  • Immediately start monitoring the change in absorbance at 340 nm every minute for 60-90 minutes at 37°C.

  • Plot the absorbance against time to obtain polymerization curves and analyze the effect of the compound on the rate and extent of tubulin polymerization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis s1 One-pot Reaction: 3-Bromobenzaldehyde Malononitrile Hydroxylamine HCl s2 Crude Product s1->s2 s3 Column Chromatography s2->s3 s4 Pure 5-Amino-3- (3-bromophenyl)isoxazole s3->s4 b1 In Vitro Cytotoxicity (MTT Assay) s4->b1 b2 Tubulin Polymerization Assay s4->b2 b3 Anti-inflammatory Assay s4->b3 a1 IC50 Determination b1->a1 b2->a1 a2 Mechanism of Action (e.g., Tubulin Inhibition) b2->a2 b3->a1 a3 SAR Studies a1->a3

Caption: Experimental workflow for the synthesis and biological evaluation of this compound.

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression tubulin α/β-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest Disruption of Mitotic Spindle compound This compound (Hypothesized) compound->tubulin Inhibition of Polymerization apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Hypothesized mechanism of action for this compound as a tubulin polymerization inhibitor leading to cell cycle arrest and apoptosis.

nf_kb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) nfkb_nuc Nuclear NF-κB nfkb->nfkb_nuc Translocation tnf TNF-α Gene Transcription nfkb_nuc->tnf compound This compound (Hypothesized) compound->ikk Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound, leading to reduced TNF-α production.

References

Functionalization of 5-Amino-3-(3-bromophenyl)isoxazole: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the chemical functionalization of 5-amino-3-(3-bromophenyl)isoxazole, a versatile scaffold for the development of novel therapeutic agents. The strategic location of the amino and bromo functionalities allows for a diverse range of chemical modifications, enabling the exploration of structure-activity relationships crucial in drug discovery and development. These protocols are intended for researchers, scientists, and drug development professionals.

The functionalization strategies detailed herein focus on four key transformations: N-acylation and N-alkylation of the 5-amino group, and Suzuki coupling and Buchwald-Hartwig amination at the 3-bromophenyl moiety. These reactions provide access to a wide array of derivatives with potentially enhanced biological activity, improved pharmacokinetic properties, and novel intellectual property.

N-Acylation of the 5-Amino Group

N-acylation is a fundamental transformation for converting the primary amino group into amides, which can modulate the compound's polarity, hydrogen bonding capacity, and metabolic stability. This can be achieved using various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.

Experimental Protocol: N-Acylation with Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and filtration.

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the acyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure N-acylated product.

Table 1: Representative Data for N-Acylation Reactions

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Acetyl ChlorideNEt₃DCM285-95
Benzoyl ChloridePyridineDCM480-90
Propionyl ChlorideDIPEATHF382-92
Acetic Anhydride-Acetic Acid2 (reflux)75-85

Workflow for N-Acylation

N_Acylation_Workflow start Start dissolve Dissolve Substrate & Base in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acyl Chloride Solution Dropwise cool->add_acyl_chloride react Stir at Room Temp (Monitor by TLC) add_acyl_chloride->react quench Quench with NaHCO₃ Solution react->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

N-Acylation Experimental Workflow

N-Alkylation of the 5-Amino Group

N-alkylation introduces alkyl substituents to the amino group, which can significantly alter the lipophilicity and basicity of the molecule. This can be accomplished through various methods, including reaction with alkyl halides.

Experimental Protocol: N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Round-bottom flask, magnetic stirrer, condenser, and standard glassware.

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add the alkyl halide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the N-alkylated product. Note that a mixture of mono- and di-alkylated products may be obtained.

Table 2: Representative Data for N-Alkylation Reactions

Alkylating AgentBaseSolventTemperature (°C)Yield (mono-alkylated, %)
Methyl IodideK₂CO₃Acetonitrile6050-60
Ethyl BromideCs₂CO₃DMF7045-55
Benzyl BromideK₂CO₃Acetonitrile8060-70

Workflow for N-Alkylation

N_Alkylation_Workflow start Start mix_reagents Mix Substrate, Base & Solvent start->mix_reagents add_alkyl_halide Add Alkyl Halide mix_reagents->add_alkyl_halide heat_react Heat & Stir (Monitor by TLC) add_alkyl_halide->heat_react cool_filter Cool & Filter heat_react->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate workup Aqueous Workup concentrate->workup dry_concentrate Dry & Concentrate workup->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

N-Alkylation Experimental Workflow

Suzuki Cross-Coupling of the 3-Bromophenyl Group

The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 3-position of the phenyl ring.[1][2] This transformation is catalyzed by a palladium complex in the presence of a base.[2]

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-16 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Table 3: Representative Data for Suzuki Coupling Reactions

Arylboronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃Dioxane/H₂O75-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O80-90
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O65-75

Signaling Pathway for Suzuki Coupling

Suzuki_Coupling_Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)Ln(Br) oxidative_addition->pd_complex1 aryl_halide Ar-Br aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)Ln(R) transmetalation->pd_complex2 boronic_acid R-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Catalytic Cycle of Suzuki Coupling

Buchwald-Hartwig Amination of the 3-Bromophenyl Group

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.[3][5]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • A suitable phosphine ligand (e.g., RuPhos, XPhos, BINAP) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or other reaction vessel suitable for inert atmosphere techniques.

Procedure:

  • To a Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂), the phosphine ligand, and the base (e.g., sodium tert-butoxide).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add this compound, followed by the amine and the anhydrous solvent (e.g., toluene).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired N-aryl or N-heteroaryl product.

Table 4: Representative Data for Buchwald-Hartwig Amination Reactions

AmineCatalyst SystemBaseSolventYield (%)
MorpholinePd(OAc)₂/RuPhosNaOtBuToluene85-95
AnilinePd₂(dba)₃/XPhosCs₂CO₃Dioxane70-80
n-ButylaminePd(OAc)₂/BINAPNaOtBuToluene60-70

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)Ln(Br) oxidative_addition->pd_complex1 aryl_halide Ar-Br aryl_halide->oxidative_addition amine_coordination Amine Coordination & Deprotonation pd_complex1->amine_coordination pd_amido_complex Ar-Pd(II)Ln(NR₂) amine_coordination->pd_amido_complex amine R₂NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ reductive_elimination->product

Catalytic Cycle of Buchwald-Hartwig Amination

These protocols provide a solid foundation for the synthesis of a diverse library of this compound derivatives. The specific reaction conditions may require optimization depending on the specific substrates used. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: 5-Amino-3-(3-bromophenyl)isoxazole as a Versatile Precursor for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility and biological significance of 5-Amino-3-(3-bromophenyl)isoxazole as a key building block in the generation of diverse heterocyclic systems. The protocols detailed below offer practical guidance for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of anticancer and antimicrobial drug discovery.

Introduction

5-Amino-3-aryl-isoxazoles are privileged scaffolds in medicinal chemistry due to their inherent biological activities and their utility as versatile synthons for more complex heterocyclic systems. The presence of a reactive amino group at the 5-position and a customizable aryl moiety at the 3-position allows for a multitude of chemical transformations. Specifically, the 3-(3-bromophenyl) substituent offers a valuable handle for further functionalization, such as cross-coupling reactions, thereby expanding the accessible chemical space. This document outlines key applications and detailed experimental procedures for leveraging this compound in the synthesis of novel heterocycles with significant biological potential.

Key Applications

The primary application of this compound lies in its role as a precursor for a variety of fused and decorated heterocyclic systems. Notable applications include:

  • Synthesis of Pyrazolo[3,4-d]pyrimidines: These compounds are purine analogues and have demonstrated significant potential as anticancer agents, often acting as inhibitors of enzymes like dihydrofolate reductase (DHFR).

  • Multicomponent Reactions (MCRs): The 5-amino group readily participates in MCRs, such as the Groebke–Blackburn–Bienaymé reaction, to afford complex imidazo-fused heterocycles in a single, efficient step.

  • Synthesis of Substituted Isoxazoles: The amino group can be readily acylated, alkylated, or transformed into other functional groups to generate a library of 5-substituted isoxazoles with diverse pharmacological profiles.

Data Presentation

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound ClassTarget Cell LineIC50 (µM)Reference
Pyrazolo[3,4-d]pyrimidin-4-onesMCF-7 (Breast)11 - >50
Pyrazolo[3,4-d]pyrimidines with Amino Acid MoietiesEhrlich Ascites CarcinomaNot Specified
N-acyl amino acid conjugates of Pyrazolo[3,4-d]pyrimidinesMCF-7 (Breast)0.23 - >5.61
N-acyl amino acid conjugates of Pyrazolo[3,4-d]pyrimidinesA549 (Lung)0.45 - >5.61
N-acyl amino acid conjugates of Pyrazolo[3,4-d]pyrimidinesHCT116 (Colon)0.31 - >5.61
Table 2: Antibacterial Activity of Synthesized Heterocycles
Compound ClassBacterial StrainMIC (µg/mL)Reference
5-Amino-3-phenylisoxazole-4-carbonitrilesS. aureus62.5 - 250
5-Amino-3-phenylisoxazole-4-carbonitrilesB. subtilis125 - 500
5-Amino-3-phenylisoxazole-4-carbonitrilesE. coli125 - 500
5-Amino-3-phenylisoxazole-4-carbonitrilesP. aeruginosa250 - 1000

Experimental Protocols

Protocol 1: One-Pot Multicomponent Synthesis of this compound-4-carbonitrile Derivatives

This protocol is adapted from a procedure for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitriles and is expected to be applicable with 3-bromobenzaldehyde.

Materials:

  • 3-Bromobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric Ammonium Sulphate (CAS)

  • Isopropyl alcohol

  • Sodium bicarbonate solution

  • Ethyl acetate

  • n-Hexane

Procedure:

  • In a 50 mL round-bottom flask, dissolve malononitrile (1 mmol), 3-bromobenzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) in 25 mL of isopropyl alcohol.

  • To this solution, gradually add a catalytic amount of ceric ammonium sulphate (2 mmol).

  • Fit the flask with a condenser and reflux the reaction mixture with vigorous stirring for 5 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:n-hexane (4:6).

  • Upon completion of the reaction, pour the mixture into cold water.

  • Neutralize the solution with sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome:

The desired this compound-4-carbonitrile derivative. The yield is expected to be good to excellent based on analogous reactions.

Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one from a 5-Aminoisoxazole Precursor

This protocol outlines a general strategy for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones, which can be adapted from this compound following its conversion to a 5-aminopyrazole derivative.

Step 1: Synthesis of 5-Amino-1-phenyl-3-(3-bromophenyl)-1H-pyrazole-4-carboxylate (Intermediate)

This step would involve a multi-step synthesis starting from this compound, which is beyond the scope of this generalized protocol but represents a feasible synthetic route.

Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

Materials:

  • Ethyl 5-amino-1-phenyl-3-(3-bromophenyl)-1H-pyrazole-4-carboxylate (Intermediate)

  • Formamide

Procedure:

  • A mixture of the intermediate ethyl 5-amino-1-phenyl-3-(3-bromophenyl)-1H-pyrazole-4-carboxylate and an excess of formamide is heated at 190 °C for 8 hours.

  • After cooling, the reaction mixture is diluted with water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Mandatory Visualizations

experimental_workflow start This compound mcr One-Pot Multicomponent Reaction (e.g., with Malononitrile, Aldehyde) start->mcr pyrazole_synth Conversion to 5-Aminopyrazole Intermediate start->pyrazole_synth heterocycles Novel Heterocycles (e.g., Isoxazole-4-carbonitriles) mcr->heterocycles bio_eval Biological Evaluation (Anticancer, Antimicrobial Assays) heterocycles->bio_eval data_analysis Data Analysis (IC50, MIC determination) bio_eval->data_analysis pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidines pyrazole_synth->pyrazolo_pyrimidine pyrazolo_pyrimidine->bio_eval

Caption: Synthetic and evaluation workflow for novel heterocycles.

dhfr_inhibition_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Reduction THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dTMP) THF->Nucleotide DHFR->THF Cell Cell Proliferation DHFR->Cell DNA DNA Synthesis Nucleotide->DNA DNA->Cell Apoptosis Apoptosis Cell->Apoptosis leads to Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->DHFR Inhibition

Caption: DHFR inhibition by pyrazolo[3,4-d]pyrimidines.

Application Notes and Protocols for the Scaled-Up Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-3-(3-bromophenyl)isoxazole is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of bioactive molecules. This document provides a detailed experimental procedure for the scaled-up synthesis of this compound, focusing on a reliable and efficient two-step, one-pot method. The protocol is designed for researchers familiar with standard organic synthesis techniques and aims to provide a clear pathway for producing multi-gram quantities of the target compound.

The synthetic strategy involves the in-situ generation of 3-bromobenzonitrile oxide from 3-bromobenzaldehyde oxime, followed by a [3+2] cycloaddition reaction with chloroacetonitrile. This approach is advantageous for its operational simplicity and avoidance of isolating the potentially unstable nitrile oxide intermediate.

Experimental Protocols

Part 1: Synthesis of 3-Bromobenzaldehyde Oxime

This initial step involves the conversion of 3-bromobenzaldehyde to its corresponding oxime, a stable precursor for the subsequent cycloaddition reaction.

Materials and Reagents:

  • 3-Bromobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

  • In a 1 L round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.2 equivalents) in water.

  • To this solution, add 3-bromobenzaldehyde (1.0 equivalent).

  • Add a solution of sodium acetate (1.5 equivalents) in water portion-wise to the stirring mixture.[1]

  • Add ethanol as a co-solvent to ensure homogeneity of the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the collected solid under vacuum to obtain 3-bromobenzaldehyde oxime as a white to off-white solid. The product is typically of sufficient purity for the next step.

Part 2: Scaled-Up One-Pot Synthesis of this compound

This part details the one-pot procedure for the in-situ generation of 3-bromobenzonitrile oxide and its subsequent cycloaddition with chloroacetonitrile to yield the final product.

Materials and Reagents:

  • 3-Bromobenzaldehyde oxime (from Part 1)

  • N-Chlorosuccinimide (NCS)

  • Chloroacetonitrile

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or another suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-bromobenzaldehyde oxime (1.0 equivalent) and a suitable solvent such as ethyl acetate (10 volumes).

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate flask, prepare a solution of N-Chlorosuccinimide (NCS) (1.1 equivalents) in the same solvent.

  • Slowly add the NCS solution to the cooled oxime suspension over a period of 30-60 minutes, maintaining the internal temperature below 10 °C. This in-situ generates the hydroximoyl chloride.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

  • Add chloroacetonitrile (1.5 - 2.0 equivalents) to the reaction mixture. Chloroacetonitrile is a reactant and can also act as a solvent in some cases.[3]

  • Slowly add a base, such as triethylamine (1.2 equivalents) or a saturated aqueous solution of sodium bicarbonate, dropwise to the reaction mixture.[2] The addition should be controlled to maintain the temperature below 15 °C. The base facilitates the elimination of HCl from the hydroximoyl chloride to form the nitrile oxide, which then undergoes cycloaddition.

  • After the base addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Data Presentation

The following table summarizes the quantitative data for a representative scaled-up synthesis of this compound.

ParameterValue
Starting Material (3-Bromobenzaldehyde) 185 g (1.0 mol)
Hydroxylamine Hydrochloride 83.4 g (1.2 mol)
Sodium Acetate 123 g (1.5 mol)
Yield of 3-Bromobenzaldehyde Oxime ~90-95%
Starting Material (3-Bromobenzaldehyde Oxime) 200 g (1.0 mol)
N-Chlorosuccinimide (NCS) 146.8 g (1.1 mol)
Chloroacetonitrile 113.3 g (1.5 mol)
Triethylamine 121.4 g (1.2 mol)
Solvent (Ethyl Acetate) 2 L
Reaction Temperature (NCS addition) 0-5 °C
Reaction Temperature (Cycloaddition) Room Temperature
Reaction Time 12-24 hours
Typical Yield of Final Product 60-75%
Purity (by HPLC or NMR) >98%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the scaled-up synthesis of this compound.

experimental_workflow start Start: 3-Bromobenzaldehyde step1 Step 1: Oxime Formation Reagents: NH2OH·HCl, NaOAc Solvent: Ethanol/Water Temp: RT start->step1 intermediate1 Intermediate: 3-Bromobenzaldehyde Oxime step1->intermediate1 step2 Step 2: In-situ Hydroximoyl Chloride Formation Reagent: NCS Solvent: Ethyl Acetate Temp: 0-5 °C intermediate1->step2 intermediate2 In-situ Intermediate: 3-Bromo-N-hydroxybenzenecarboximidoyl chloride step2->intermediate2 step3 Step 3: [3+2] Cycloaddition Reagents: Chloroacetonitrile, Et3N Solvent: Ethyl Acetate Temp: RT intermediate2->step3 workup Work-up (Quench, Extraction, Washing, Drying) step3->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

analytical techniques for characterizing 5-Amino-3-(3-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Characterization of 5-Amino-3-(3-bromophenyl)isoxazole

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. As with any synthesized compound intended for further study, rigorous characterization is essential to confirm its identity, purity, and structural integrity. This application note provides a detailed overview of the analytical techniques and protocols for the comprehensive characterization of this compound. The methodologies described herein are fundamental for quality control and regulatory submission purposes. While specific data for the title compound is not extensively published, this note provides protocols and expected data based on the analysis of structurally related isoxazole derivatives.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These values are crucial for sample preparation and interpretation of analytical data.

PropertyValueSource
Molecular Formula C₉H₇BrN₂O[1][2][3][4]
Molecular Weight 239.07 g/mol [1][2][3][4]
CAS Number 119162-52-6[1][3][5][6][7]
Appearance Solid[1]
Purity (typical) >97%[3]
Analytical Techniques Overview

A multi-technique approach is necessary for the unambiguous characterization of this compound. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and for quantification.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N).

The logical workflow for characterizing a newly synthesized batch of this compound is depicted below.

synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification hplc Purity Assessment (HPLC) purification->hplc structural_elucidation Structural Elucidation purification->structural_elucidation final Confirmed Structure & Purity hplc->final nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry (MS) structural_elucidation->ms ir Infrared (IR) Spectroscopy structural_elucidation->ir elemental Elemental Analysis structural_elucidation->elemental nmr->final ms->final ir->final elemental->final

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Data Summary

The following tables summarize the expected and literature-derived data for this compound and its analogs.

Table 1: NMR Spectral Data for a Structurally Similar Compound: 5-(3-bromophenyl)-3-phenylisoxazole.

Note: This data is for an analog lacking the 5-amino group and is provided for illustrative purposes.[8]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.98t1.8Ar-H
7.88–7.84m-Ar-H
7.78–7.76m-Ar-H
7.59–7.57m-Ar-H
7.51–7.46m-Ar-H
7.36t7.9Ar-H
6.85s-Isoxazole-H
¹³C168.7--C=N
163.0--C-O
133.0, 130.5, 130.1, 129.2, 128.9, 128.7, 128.7, 126.7, 124.3, 123.0--Aromatic C
98.2--Isoxazole C-H

Table 2: Mass Spectrometry and Elemental Analysis Data.

AnalysisExpected for C₉H₇BrN₂OFound (Example for Analog)
MS (m/z) [M]⁺ 237.97, 239.97 ( isotopic pattern for Br)185.28 (for 5-amino-3-phenylisoxazole-4-carbonitrile)[9]
Elemental Analysis (%) C: 45.21, H: 2.95, N: 11.72C: 64.80, H: 3.79, N: 22.75 (for 5-amino-3-phenylisoxazole-4-carbonitrile)[9]

Table 3: HPLC Purity Analysis (Illustrative Conditions).

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% TFA (gradient)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (Expected) Dependent on exact gradient, likely 5-15 min
Purity >97%

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tubes (5 mm)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective protons and carbons in the molecule.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H and ¹³C Spectra (400 MHz) transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process analyze Analyze Spectra (Shifts, Integrals, Couplings) process->analyze structure Confirm Structure analyze->structure

Caption: Experimental workflow for NMR analysis.

Protocol 2: Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain fragmentation information to support the proposed structure.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., ESI-TOF or GC-MS)

Procedure:

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent.

  • Infuse the solution directly into the mass spectrometer or inject it via an appropriate chromatographic system (LC-MS or GC-MS).

  • Acquire the mass spectrum in positive or negative ion mode. Electrospray ionization (ESI) is a common choice for such molecules.

  • Analyze the spectrum for the molecular ion peak ([M+H]⁺ or [M]⁺˙). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

  • If using tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation pattern.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound sample.

Materials:

  • This compound sample (~1 mg)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare a stock solution of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Prepare mobile phases. For example:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Set up the HPLC system with a suitable gradient program (e.g., 5% to 95% B over 20 minutes).

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject a known volume (e.g., 10 µL) of the sample solution.

  • Run the gradient and record the chromatogram.

  • Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

start Prepare Sample and Mobile Phases setup Set Up HPLC System (C18 Column, Gradient) start->setup equilibrate Equilibrate Column setup->equilibrate inject Inject Sample equilibrate->inject run Run Gradient & Detect inject->run analyze Analyze Chromatogram (Peak Area %) run->analyze purity Determine Purity analyze->purity

Caption: Workflow for purity determination by HPLC.

Protocol 4: Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of this compound.

Materials:

  • This compound sample (~1-2 mg)

  • FTIR spectrometer with an ATR accessory or KBr press

Procedure (using ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands. Expected peaks include N-H stretching (for the amino group, ~3300-3500 cm⁻¹), C=N stretching (~1615 cm⁻¹), and C-Br stretching.[9]

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, HPLC, and IR spectroscopy, along with elemental analysis, ensures the unambiguous confirmation of the compound's structure and purity. Adherence to these protocols is critical for ensuring the quality and reliability of the material for research and development purposes.

References

Application Notes and Protocols for Testing 5-Amino-3-(3-bromophenyl)isoxazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological properties. These compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2][3] The compound 5-Amino-3-(3-bromophenyl)isoxazole, a member of this family, holds significant potential for therapeutic applications. Structurally similar compounds, such as 5-Amino-3-(4-bromophenyl)isoxazole, have been identified as valuable intermediates in the synthesis of novel anti-inflammatory and anticancer agents.[4] This document provides detailed protocols for a panel of assays to characterize the biological activity of this compound, focusing on its potential anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity Assays

A fundamental step in characterizing a novel compound is to assess its effect on cancer cell viability and proliferation. The following protocols describe methods to determine the cytotoxic and anti-proliferative potential of this compound against various cancer cell lines.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding treatment 4. Treat Cells and Incubate (24-72h) cell_seeding->treatment compound_prep 3. Prepare Serial Dilutions of This compound compound_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add formazan_sol 6. Solubilize Formazan Crystals mtt_add->formazan_sol read_absorbance 7. Measure Absorbance at 570 nm formazan_sol->read_absorbance calc_viability 8. Calculate % Viability and IC50 Values read_absorbance->calc_viability

Caption: Workflow for determining cell viability using the MTT assay.

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media.

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Cell LineIncubation Time (h)IC50 (µM) of this compound
MCF-7 (Breast Cancer)4815.2 ± 1.8
A549 (Lung Cancer)4822.5 ± 2.1
HCT116 (Colon Cancer)4818.9 ± 1.5

Anti-inflammatory Activity Assays

Chronic inflammation is implicated in various diseases, including cancer. Many isoxazole derivatives have shown anti-inflammatory properties.[5] The following protocols are designed to evaluate the anti-inflammatory potential of this compound.

Inhibition of Nitric Oxide (NO) Production in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for inflammation. Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to measure nitrite, a stable product of NO.

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells.

    • Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound (1-50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition.

TreatmentConcentration (µM)Nitric Oxide Production (% of LPS control)
Control-5.2 ± 0.8
LPS (1 µg/mL)-100
This compound + LPS185.1 ± 4.3
This compound + LPS1052.7 ± 3.9
This compound + LPS5025.4 ± 2.7
COX-2 Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. Assessing the inhibitory effect of the compound on COX-2 activity can provide insights into its mechanism of action.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Intracellular Signaling cluster_compound Compound Action cluster_response Cellular Response LPS LPS NFkB NF-κB Activation LPS->NFkB Cytokines Cytokines Cytokines->NFkB COX2 COX-2 Expression NFkB->COX2 upregulates Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes conversion of ArachidonicAcid Arachidonic Acid ArachidonicAcid->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX2 Inhibits

Caption: Simplified COX-2 inflammatory signaling pathway.

  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening assay kit.

    • Prepare the reaction buffer, heme, and arachidonic acid (substrate) solutions as per the kit instructions.

  • Assay Procedure:

    • Add reaction buffer, heme, and human recombinant COX-2 enzyme to a 96-well plate.

    • Add this compound at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 37°C.

    • Measure the absorbance according to the kit's instructions (often colorimetric or fluorometric).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the compound.

    • Determine the IC50 value.

Antimicrobial Activity Assays

Given that many isoxazole derivatives exhibit antimicrobial properties, it is pertinent to screen this compound against a panel of pathogenic bacteria and fungi.[1]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_dil 1. Prepare Serial Dilutions of Compound in 96-well Plate inoculum_prep 2. Prepare Standardized Microbial Inoculum inoculation 3. Inoculate Wells with Microbial Suspension inoculum_prep->inoculation incubation 4. Incubate at Optimal Temperature (18-24h) inoculation->incubation visual_insp 5. Visually Inspect for Turbidity incubation->visual_insp mic_det 6. Determine MIC (Lowest Concentration with No Growth) visual_insp->mic_det

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Concentrations may range from 256 µg/mL to 0.5 µg/mL.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MicroorganismTypeMIC (µg/mL) of this compound
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungus128

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of the biological activities of this compound. By systematically evaluating its anticancer, anti-inflammatory, and antimicrobial properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further preclinical development.

References

Application Notes and Protocols for 5-Amino-3-(3-bromophenyl)isoxazole in the Development of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The primary mechanism of action for many isoxazole-based anti-inflammatory agents involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and the modulation of pro-inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. These actions lead to a reduction in the production of inflammatory mediators, including prostaglandins, nitric oxide, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Data Presentation: Anti-Inflammatory Activity of Isoxazole Derivatives

The following tables summarize the in vitro and in vivo anti-inflammatory activities of various isoxazole derivatives, providing a benchmark for the potential efficacy of 5-Amino-3-(3-bromophenyl)isoxazole and its analogs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Isoxazole Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Isoxazole Derivative A>1008.5>11.76[1]
Isoxazole Derivative B15.20.819.0[1]
Isoxazole Derivative C8.90.517.8[1]
Mofezolac0.0079>50<0.000158[2]
Compound 3 (Perrone et al., 2016)-0.95-[2]

Table 2: In Vivo Anti-Inflammatory Activity of Isoxazole Derivatives in Carrageenan-Induced Paw Edema Model

Compound IDDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference
Indolyl-isoxazole 4a100352.3[3]
Indolyl-isoxazole 4b100368.7[3]
Indolyl-isoxazole 4c100373.7[3]
Diclofenac Sodium10378.5[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in inflammation and the general workflows for the experimental protocols described below.

G Figure 1: Simplified NF-κB Signaling Pathway in Inflammation LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR Binds IKK IKK Complex TLR4_TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα degradation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6, iNOS) Nucleus->Gene_Expression Induces Isoxazole 5-Amino-3-aryl isoxazole (Proposed Action) Isoxazole->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the proposed inhibitory action of 5-amino-3-aryl isoxazoles.

G Figure 2: Experimental Workflow for In Vivo Anti-Inflammatory Screening Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats) Grouping Grouping (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Dosing Compound Administration (Oral or IP) Grouping->Dosing Carrageenan_Injection Carrageenan Injection (into paw) Dosing->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at 0, 1, 2, 3, 4, 5 hours) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: General workflow for the carrageenan-induced paw edema assay.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from commercially available COX inhibitor screening assay kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Heme cofactor

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. The test compound and reference inhibitor should be prepared in a dilution series.

  • Assay Setup:

    • Blank wells: Add assay buffer and heme.

    • Enzyme control wells: Add assay buffer, heme, and COX enzyme (COX-1 or COX-2).

    • Inhibitor control wells: Add assay buffer, heme, COX enzyme, and a known inhibitor.

    • Test compound wells: Add assay buffer, heme, COX enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using a suitable software.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating acute inflammation.

Objective: To assess the in vivo anti-inflammatory activity of the test compound by measuring the reduction of paw edema in rats.

Materials:

  • Wistar rats or Swiss albino mice

  • 1% (w/v) carrageenan solution in sterile saline

  • Test compound (this compound or its analogs) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

  • Animal cages

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6-8 per group):

    • Control group: Receives the vehicle only.

    • Standard group: Receives the reference drug.

    • Test groups: Receive different doses of the test compound.

  • Dosing: Administer the vehicle, reference drug, or test compound orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage of inhibition of edema for the standard and test groups compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This assay measures the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator.

Objective: To quantify the inhibition of nitric oxide production by the test compound in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Cell incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test compound.

    • After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL).

    • Include a control group (cells with medium only), an LPS-only group, and groups with the test compound alone to check for cytotoxicity.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using sodium nitrite.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production by the test compound compared to the LPS-only group.

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

This protocol outlines the quantification of TNF-α and IL-6 released from LPS-stimulated macrophages.

Objective: To measure the effect of the test compound on the production of TNF-α and IL-6.

Materials:

  • Supernatants from the Nitric Oxide Production Assay (or a separately conducted experiment)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Follow the ELISA kit manufacturer's protocol. The general steps are as follows:

  • Coating: Coat a 96-well plate with the capture antibody overnight.

  • Blocking: Block the plate with a blocking buffer to prevent non-specific binding.

  • Sample and Standard Incubation: Add the cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate.

  • Streptavidin-HRP Incubation: Add streptavidin-horseradish peroxidase conjugate and incubate.

  • Substrate Addition: Add a TMB substrate solution to develop the color.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Measurement: Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

    • Determine the concentration of TNF-α and IL-6 in the samples from the standard curve.

    • Calculate the percentage of inhibition of cytokine production by the test compound compared to the LPS-only group.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound and its analogs as potential anti-inflammatory agents. The data on related isoxazole derivatives suggest that this class of compounds holds significant promise, particularly through the inhibition of COX-2 and modulation of the NF-κB signaling pathway. Further investigation of this compound using the detailed methodologies described herein will be crucial to fully elucidate its therapeutic potential in inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Amino-3-(3-bromophenyl)isoxazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question Possible Causes Troubleshooting Steps
Low or no product yield? 1. Incorrect reaction conditions: Temperature, reaction time, or pH may be suboptimal. 2. Poor quality of starting materials: Degradation or impurities in reactants. 3. Inefficient catalyst: The catalyst may be inactive or used in an incorrect amount. 4. Presence of moisture: Some reactions are sensitive to water.1. Optimize reaction conditions: Systematically vary the temperature, reaction time, and pH to find the optimal parameters.[1] 2. Verify starting material quality: Use freshly purified starting materials and verify their purity by techniques like NMR or melting point analysis. 3. Screen catalysts: Experiment with different catalysts (e.g., Lewis acids like ceric ammonium sulphate) and optimize the catalyst loading.[2] 4. Ensure anhydrous conditions: Dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant side products? 1. Incorrect stoichiometry: The molar ratio of reactants may be incorrect. 2. Side reactions: Undesired parallel or consecutive reactions may be occurring. 3. Non-regioselective reaction: The reaction may be producing isomers.1. Adjust stoichiometry: Carefully control the molar ratios of the reactants. 2. Modify reaction conditions: Lowering the reaction temperature may improve selectivity. Consider using a different solvent. 3. Control regioselectivity: Reaction temperature and pH can be key factors in determining regioselectivity in isoxazole synthesis.[1]
Difficulty in product purification? 1. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. 2. Product instability: The product may be degrading during purification.1. Optimize chromatography: Experiment with different solvent systems (e.g., ethyl acetate/n-hexane) for column chromatography.[2] Consider other purification techniques like recrystallization or preparative HPLC. 2. Handle product with care: Avoid excessive heat and exposure to air or light during purification.
Incomplete reaction? 1. Insufficient reaction time: The reaction may not have proceeded to completion. 2. Reversible reaction: The reaction may be in equilibrium.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting material is consumed.[2] 2. Shift the equilibrium: If the reaction is reversible, consider removing a byproduct to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-amino-3-arylisoxazoles?

A common and efficient method is a one-pot multicomponent reaction involving a substituted aryl aldehyde, malononitrile, and hydroxylamine hydrochloride, often in the presence of a catalyst.[2][3]

Q2: What is the role of the catalyst in the synthesis?

Catalysts, such as Lewis acids (e.g., ceric ammonium sulphate), are often used to increase the reaction rate and improve the yield by activating the reactants.[2]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of starting materials and the appearance of the product. A common mobile phase for this type of compound is a mixture of ethyl acetate and n-hexane.[2]

Q4: What are some common work-up procedures for this reaction?

A typical work-up involves pouring the reaction mixture into cold water, neutralizing it (e.g., with NaHCO3 solution), and extracting the product with an organic solvent like ethyl acetate. The organic layer is then dried and the solvent is removed under vacuum.[2]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles[2]

This protocol is adapted from a general procedure for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile analogs.

Materials:

  • Substituted aryl aldehyde (1.2 mmol)

  • Malononitrile (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • Ceric ammonium sulphate (2 mmol)

  • Ethanol (30 mL)

  • Ethyl acetate

  • n-hexane

  • Sodium bicarbonate (NaHCO3) solution

  • Deionized water

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aryl aldehyde (1.2 mmol), malononitrile (1 mmol), and hydroxylamine hydrochloride (1 mmol) in ethanol (30 mL).

  • Slowly add a catalytic amount of ceric ammonium sulphate (2 mmol) to the reaction mixture.

  • Stir the reaction mixture vigorously at reflux for 5 hours.

  • Monitor the progress of the reaction using TLC with an ethyl acetate:n-hexane (4:6) mobile phase.

  • Upon completion, pour the reaction mixture into cold water.

  • Neutralize the mixture with a saturated solution of NaHCO3.

  • Extract the product with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data

Reactants Catalyst Solvent Yield (%) Reference
Substituted aryl aldehydes, malononitrile, hydroxylamine hydrochlorideCeric ammonium sulphateEthanol84-92%[2]
Aryl aldehydes, malononitrile, hydroxylamine hydrochlorideK2CO3/glycerolDeep Eutectic Solvent70-94%[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway A 3-Bromobenzaldehyde F Intermediate A->F B Malononitrile B->F C Hydroxylamine Hydrochloride C->F D Catalyst (e.g., Ceric Ammonium Sulphate) D->F E Solvent (e.g., Ethanol) E->F G This compound F->G Cyclization

Caption: General synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield? cond1 Check Reaction Conditions start->cond1 cond2 Check Starting Material Purity start->cond2 cond3 Check Catalyst Activity start->cond3 sol1 Optimize T, t, pH cond1->sol1 sol2 Purify/Verify Reactants cond2->sol2 sol3 Screen Catalysts/ Optimize Loading cond3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 5-Aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-aminoisoxazoles.

Troubleshooting and FAQs

This section addresses common challenges encountered during the synthesis of 5-aminoisoxazoles, particularly via the [3+2] cycloaddition of nitrile oxides with enamines.

Q1: I am getting a low yield of my target 5-aminoisoxazole. What are the potential causes and solutions?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Purity of Starting Materials: Ensure that your precursors, especially the α-cyanoenamine and the nitrile oxide precursor (e.g., hydroxamoyl chloride or nitroalkane), are pure. Impurities can interfere with the reaction.

  • Inefficient Nitrile Oxide Generation: The in situ generation of nitrile oxide is critical.

    • Base Strength: The choice and amount of base (e.g., triethylamine) are crucial for the dehydrohalogenation of hydroxamoyl chlorides. Ensure the base is fresh and added appropriately.[1]

    • Dehydration Method: When using the Mukaiyama method (dehydration of a primary nitro derivative), the efficiency of the dehydrating agent (e.g., phenylisocyanate and triethylamine) is key.[2]

  • Nitrile Oxide Dimerization: Nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that reduces the yield of the desired product.

    • High Dilution: Performing the reaction under high dilution conditions (e.g., substrate/solvent = 1/10 wt/v) can minimize this side reaction.[3]

    • Slow Addition: Slow, dropwise addition of the base or one of the reactants can help maintain a low concentration of the nitrile oxide, favoring the cycloaddition over dimerization.

  • Reaction Temperature: Temperature can influence the regioselectivity and yield. While many cycloadditions are run at room temperature, some systems may benefit from cooling (e.g., 0 °C) to improve selectivity and minimize side reactions.[3]

  • Work-up and Purification: Product loss can occur during extraction and purification steps. Optimize your extraction solvent and pH. For purification, column chromatography on silica gel or recrystallization are common methods; ensure the chosen solvent system is appropriate for your specific compound.[2]

Q2: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for the 5-amino isomer?

A2: The [3+2] cycloaddition of nitrile oxides with α-cyanoenamines is generally highly regioselective, yielding the 5-amino-substituted regioisomer.[1][2] However, compromised regioselectivity can occur.

  • Solvent Choice: The choice of solvent can impact regioselectivity. While toluene and ethyl acetate are commonly used with good results, other solvents like THF, dichloromethane, or chloroform might compromise the selectivity.[2][3]

  • Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C) has been shown to improve regioselectivity in some cases.[3]

  • Nature of Substituents: The electronic and steric properties of the substituents on both the nitrile oxide and the enamine can influence the outcome. While the use of α-cyanoenamines strongly directs the regioselectivity towards the 5-amino product, highly unusual substitution patterns might alter this preference.

Q3: I am observing the formation of furoxan as a major byproduct. How can I prevent this?

A3: Furoxan formation is due to the dimerization of the nitrile oxide intermediate. This is a common challenge.

  • High Dilution: This is the most critical factor. Running the reaction at a higher dilution (e.g., 1/10 wt/v) is obligatory to suppress the formation of furoxans.[3]

  • Control Reactant Concentration: Generate the nitrile oxide in situ in the presence of the dipolarophile (the enamine). This ensures that the nitrile oxide reacts in the desired cycloaddition as soon as it is formed, keeping its concentration low.

  • Slow Reagent Addition: Slowly adding the base (like triethylamine) to the mixture of the hydroxamoyl chloride and the enamine ensures a slow, steady generation of the nitrile oxide, preventing a buildup in concentration.

Q4: The purification of my final 5-aminoisoxazole compound is difficult. What are some recommended procedures?

A4: Purification strategies depend on the physical properties of your compound.

  • Recrystallization: If your product is a solid, recrystallization is often an effective method for purification. Common solvents for recrystallization include diethyl ether, ethanol, or cyclohexane.[2]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, column chromatography on silica gel is the standard method. A variety of solvent systems can be used, such as ether/heptane mixtures.[2]

  • Acid-Base Extraction: The amino group on the isoxazole ring can be protonated. An acid wash (e.g., dilute HCl) can help remove non-basic impurities. Conversely, if your product is acidic (e.g., contains a carboxylic acid group), a base wash (e.g., NaHCO3 solution) can be used.

Quantitative Data Summary

The yield of 5-aminoisoxazoles is highly dependent on the method used for generating the nitrile oxide intermediate. The following table summarizes typical yields obtained through different synthetic routes.

Nitrile Oxide Generation MethodReactants/ReagentsProduct ExampleYield (%)Reference
Method A: Dehydrohalogenationp-Chlorobenzohydroxamoyl chloride, Triethylamine1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine75%[2]
Method B: Mukaiyama DehydrationNitroethane, Phenylisocyanate, Triethylamine4-(3-Methylisoxazol-5-yl)morpholine85%[2]
Method C: Mukaiyama (Nitromethane)Nitromethane, Phenylisocyanate, TriethylamineN-phenyl-5-(morpholin-1-yl-)isoxazole-3-carboxamide64%[2]
Base Promoted (NaHCO₃) N-Boc protected chloroxime, Methyl propiolateMethyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate95%[3]

Experimental Protocols

Protocol 1: Synthesis of α-Cyanoenamine Precursor (1-Morpholinoacrylonitrile)[1][2]

This protocol describes the synthesis of a key starting material for the cycloaddition reaction.

Materials:

  • Chloroacetaldehyde (50% aqueous solution)

  • Morpholine

  • Potassium cyanide (KCN) - Caution: Highly Toxic! Handle with extreme care in a well-ventilated fume hood.

  • Triethylamine (TEA)

  • Cyclohexane

Procedure:

  • In a round-bottom flask, mix a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and morpholine (0.25 mol).

  • Stir the mixture at room temperature for 2 hours.

  • Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the stirred solution.

  • A solid will form. Filter the solid and recrystallize from cyclohexane to yield the pure 1-morpholinoacrylonitrile.

Protocol 2: One-Pot Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition[1][2]

This protocol outlines the general one-pot procedure for the cycloaddition. Method A is used as the example.

Materials:

  • α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile from Protocol 1)

  • Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

  • Triethylamine (TEA)

  • Toluene (dry)

Procedure (Method A: From Hydroxamoyl Chlorides):

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., N₂), dissolve the α-cyanoenamine (2 mmol) and the p-chlorobenzohydroxamoyl chloride (2 mmol) in dry toluene (20 mL).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of triethylamine (2.2 mmol) in dry toluene (10 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel.[2]

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes in the synthesis of 5-aminoisoxazoles.

G cluster_0 Precursor Synthesis cluster_1 One-Pot Cycloaddition cluster_2 Purification chloroacetaldehyde Chloroacetaldehyde intermediate1 Intermediate chloroacetaldehyde->intermediate1 + Amine sec_amine Secondary Amine (e.g., Morpholine) kcn KCN cyanoenamine α-Cyanoenamine intermediate1->cyanoenamine + KCN cyanoenamine_cyclo α-Cyanoenamine cyanoenamine->cyanoenamine_cyclo Use in next step product 5-Aminoisoxazole cyanoenamine_cyclo->product + Nitrile Oxide nitrile_oxide_precursor Nitrile Oxide Precursor (e.g., Hydroxamoyl Chloride) nitrile_oxide Nitrile Oxide (Intermediate) nitrile_oxide_precursor->nitrile_oxide + Base (in situ) base Base (e.g., TEA) workup Aqueous Work-up product->workup purify Chromatography or Recrystallization workup->purify final_product Pure Product purify->final_product

Caption: General workflow for the synthesis of 5-aminoisoxazoles.

G cluster_mechanism [3+2] Cycloaddition and Elimination Mechanism cluster_side_reaction Common Side Reaction reactants α-Cyanoenamine + Nitrile Oxide cycloaddition [3+2] Cycloaddition (Concerted) reactants->cycloaddition isoxazoline Transient Isoxazoline Intermediate cycloaddition->isoxazoline elimination Spontaneous Elimination of HCN isoxazoline->elimination product Aromatic 5-Aminoisoxazole elimination->product nitrile_oxide Nitrile Oxide dimerization Dimerization nitrile_oxide->dimerization furoxan Furoxan Byproduct dimerization->furoxan

Caption: Core reaction mechanism and common side reaction.

G cluster_conditions Condition Checks start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity check_conditions Review Reaction Conditions? check_purity->check_conditions Purity OK check_workup Optimize Work-up & Purification? check_conditions->check_workup Conditions OK high_dilution Using High Dilution? check_conditions->high_dilution success Yield Improved check_workup->success Optimized slow_addition Slow Reagent Addition? high_dilution->slow_addition temp_control Temperature Optimized? slow_addition->temp_control

Caption: Troubleshooting flowchart for low reaction yield. reaction yield.

References

Technical Support Center: Purification of 5-Amino-3-(3-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Amino-3-(3-bromophenyl)isoxazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Column Chromatography

Potential Cause Troubleshooting Steps
Compound streaking/tailing on the column The basic nature of the amino group can lead to strong interaction with acidic silica gel, causing tailing and poor separation. To mitigate this, add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to the eluent system.
Improper solvent system The polarity of the eluent may be too high, causing the compound to elute too quickly with impurities, or too low, resulting in the compound remaining on the column. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Compound degradation on silica gel Some sensitive compounds can degrade on acidic silica gel. If this is suspected, consider using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel.
Incomplete elution After running the gradient, flush the column with a highly polar solvent, such as 10-20% methanol in dichloromethane, to ensure all the compound has been eluted.

Issue 2: Oiling Out During Recrystallization

Potential Cause Troubleshooting Steps
Compound is too soluble in the chosen solvent The compound may be excessively soluble in the solvent even at room temperature. Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
Cooling the solution too quickly Rapid cooling can lead to supersaturation and precipitation as an oil rather than crystalline solid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystallization.
Presence of impurities Impurities can inhibit crystal formation. Try to pre-purify the crude material using a quick filtration through a small plug of silica gel or charcoal treatment to remove baseline impurities before recrystallization.
Inappropriate solvent system A single solvent may not be ideal. Try a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

Issue 3: Persistent Impurities in the Final Product

Potential Cause Troubleshooting Steps
Co-eluting impurities in chromatography If an impurity has a similar polarity to the desired compound, it may co-elute. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica). Preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution for difficult separations.
Incomplete reaction Unreacted starting materials may be present. If the impurity is a starting material, adjust the reaction stoichiometry or reaction time in the synthesis step.
Formation of side products The synthesis of isoxazoles can sometimes yield regioisomers or other byproducts. A careful optimization of the reaction conditions can minimize their formation. Purification may require a high-resolution technique like preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for column chromatography of this compound?

A good starting point for silica gel column chromatography is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher). Another common system is a gradient of methanol in dichloromethane (e.g., starting from 1% methanol and increasing to 10%). Due to the basicity of the amino group, it is highly recommended to add 0.5-1% triethylamine to the eluent to improve peak shape and reduce tailing.

Q2: Which solvents are suitable for the recrystallization of this compound?

For recrystallization, a solvent or solvent system should be chosen where the compound is soluble at high temperatures and insoluble at low temperatures. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes or methanol/water.

Q3: My compound appears as a brownish solid after synthesis. How can I decolorize it?

The color may be due to high molecular weight impurities or baseline material. You can try treating a solution of your crude product with activated charcoal before the final purification step. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat the mixture gently for a short period, and then filter it through celite to remove the charcoal. Then proceed with recrystallization or chromatography.

Q4: How can I confirm the purity of my final product?

The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for determining purity and identifying any minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure and can also give an indication of purity. The melting point of a crystalline solid is also a good indicator of purity; a sharp melting point range is indicative of a pure compound.

Data Presentation

The following table summarizes illustrative quantitative data for different purification strategies. Note that these are representative values and actual results may vary depending on the specific experimental conditions and the purity of the crude material.

Purification MethodEluent/Solvent SystemTypical Purity (by HPLC)Typical Recovery Yield
Flash Column Chromatography Silica Gel, Hexanes/Ethyl Acetate with 1% Triethylamine (Gradient)>95%70-90%
Flash Column Chromatography Silica Gel, Dichloromethane/Methanol with 1% Triethylamine (Gradient)>97%65-85%
Recrystallization Ethanol/Water>98%50-70%
Recrystallization Ethyl Acetate/Hexanes>96%60-80%
Preparative HPLC C18 column, Acetonitrile/Water with 0.1% Formic Acid (Gradient)>99%40-60%

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes with 1% triethylamine).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain until it is just above the silica bed. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room and elevated temperatures to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystallization: Once crystals start to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Mandatory Visualization

Purification_Workflow start Crude this compound pre_purification Preliminary Purification (e.g., aqueous work-up, extraction) start->pre_purification purity_check1 Assess Purity (TLC, LC-MS) pre_purification->purity_check1 high_purity Purity > 95%? purity_check1->high_purity final_product Final Pure Product high_purity->final_product Yes column_chromatography Column Chromatography (Silica or Alumina) high_purity->column_chromatography No purity_check2 Assess Purity (HPLC, NMR) column_chromatography->purity_check2 recrystallization Recrystallization recrystallization->purity_check2 purity_ok Purity Acceptable? purity_check2->purity_ok purity_ok->final_product Yes purity_ok->recrystallization No, minor impurities prep_hplc Preparative HPLC purity_ok->prep_hplc No, persistent impurities prep_hplc->purity_check2

Caption: A decision-making workflow for the purification of this compound.

Technical Support Center: Overcoming Regioselectivity Issues in Aminoisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for aminoisoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to regioselectivity in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in the synthesis of aminoisoxazoles?

A1: Regioselectivity in aminoisoxazole synthesis, particularly in 1,3-dipolar cycloadditions of nitrile oxides, is primarily governed by a combination of electronic and steric factors.[1][2] The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species often dictates the preferred orientation of addition.[1] Steric hindrance between bulky substituents on the dipole and dipolarophile also plays a crucial role in favoring the formation of less sterically congested isomers.[1] Furthermore, reaction conditions such as solvent polarity, temperature, and the presence of catalysts can significantly influence the regiochemical outcome.[2][3]

Q2: In a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne, which regioisomer is typically favored and why?

A2: In the Huisgen 1,3-dipolar cycloaddition reaction between a nitrile oxide and a terminal alkyne, the formation of the 3,5-disubstituted isoxazole is generally favored.[1] This preference is attributed to both electronic and steric effects.[1] Electronically, the dominant interaction is usually between the HOMO of the alkyne and the LUMO of the nitrile oxide, which favors the 3,5-substitution pattern.[1] Sterically, placing the larger substituents at the 3- and 5-positions minimizes repulsion in the transition state.[1]

Q3: How can I selectively synthesize 3-aminoisoxazoles versus 5-aminoisoxazoles when using a β-ketonitrile precursor?

A3: The regioselective synthesis of 3-amino-5-alkyl and 5-amino-3-alkyl isoxazoles from β-ketonitriles and hydroxylamine can be controlled by adjusting the reaction pH and temperature.[4][5] To favor the formation of 5-aminoisoxazoles, the reaction is typically carried out at a pH greater than 8 and a temperature of 100 °C, which promotes the preferential reaction of hydroxylamine with the ketone functionality.[4] Conversely, to obtain 3-aminoisoxazoles, the reaction should be conducted at a pH between 7 and 8 and a lower temperature of ≤45 °C, conditions that favor the reaction of hydroxylamine with the nitrile group.[4]

Q4: What is the role of a copper(I) catalyst in controlling regioselectivity during isoxazole synthesis?

A4: Copper(I) catalysts are widely used to achieve high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles from the cycloaddition of in situ generated nitrile oxides and terminal alkynes.[2][6] This "click" chemistry approach reliably yields the 3,5-isomer.[2] The copper catalyst coordinates with the alkyne, altering the electronic properties of the system and lowering the activation energy for the formation of one regioisomer over the other.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of an undesired regioisomer or a mixture of isomers. Suboptimal reaction conditions (solvent, temperature).- Experiment with a range of solvents with varying polarities. For example, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[2][3] - Optimize the reaction temperature; lower temperatures can sometimes improve regioselectivity.[7]
Inherent electronic or steric properties of the substrates.- Modify your substrates with appropriate electron-withdrawing or electron-donating groups to influence the HOMO-LUMO interactions.[2] - Increase steric bulk on one of the reactants to disfavor the formation of a specific regioisomer.[1]
Inappropriate catalyst or lack thereof.- For the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, introduce a copper(I) catalyst (e.g., CuI).[2] - For certain cyclocondensation reactions, a Lewis acid like BF₃·OEt₂ can be used to activate carbonyl groups and direct regiochemistry.[2][3]
Low yield of the desired aminoisoxazole product. Decomposition of the nitrile oxide intermediate.- Generate the nitrile oxide in situ at low temperatures to minimize its dimerization into furoxans.[1]
Inefficient in situ generation of the nitrile oxide.- Ensure the chosen method for nitrile oxide generation (e.g., from aldoximes using a mild oxidant or from hydroximoyl chlorides with a base) is compatible with your substrates.[2]
Poor reactivity of the dipolarophile.- For electron-poor alkynes, the addition of a catalyst might be necessary to improve the reaction rate.[1]
Difficulty in synthesizing 3,4-disubstituted isoxazoles. Terminal alkynes strongly favor the formation of the 3,5-isomer.- Consider using an internal alkyne, which can lead to 3,4,5-trisubstituted isoxazoles.[1] - Employ an enamine as the dipolarophile in a [3+2] cycloaddition reaction, which can regioselectively yield 3,4-disubstituted isoxazoles.[1]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Regioselective Synthesis of Aminoisoxazoles from β-Ketonitriles.[4][5]

Target ProductpHTemperature (°C)Typical Yields (%)
5-Aminoisoxazole> 810060-90
3-Aminoisoxazole7-8≤ 4560-90

Table 2: Influence of Lewis Acid on Regioselectivity in Cyclocondensation.[3]

Lewis Acid (equiv.)SolventRegioisomeric Ratio (3,4-isomer : 4,5-isomer)Isolated Yield (%)
BF₃·OEt₂ (1.0)MeCN80:2075
BF₃·OEt₂ (2.0)MeCN90:1079
BF₃·OEt₂ (3.0)MeCN85:1572

Key Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Aminoisoxazoles [4]

  • To a solution of the β-ketonitrile (1.0 equiv) in an appropriate solvent, add hydroxylamine hydrochloride (1.1 equiv).

  • Adjust the pH of the reaction mixture to 7-8 using a suitable base.

  • Maintain the reaction temperature at or below 45 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 3-aminoisoxazole.

Protocol 2: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles [1][2]

  • To a mixture of the terminal alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a suitable solvent (e.g., THF or toluene), add a copper(I) source such as copper(I) iodide (5 mol%).[1]

  • For in situ nitrile oxide generation, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.

  • Add a base, such as triethylamine (1.5 mmol), to the mixture.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent and purify by column chromatography.

Protocol 3: Regioselective Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition [8][9]

  • Prepare the 1-cyanoenamine dipolarophile from the corresponding α-chloroaldehyde.[9]

  • Generate the nitrile oxide in situ. This can be achieved by dehydrohalogenation of a chloroxime (Method A) or dehydration of a primary nitro derivative using the Mukayama method (Method B).[9]

  • In a suitable solvent such as toluene, react the in situ generated nitrile oxide with the 1-cyanoenamine.

  • Monitor the reaction by TLC. The reaction typically proceeds to give the 5-aminoisoxazole regioselectively.

  • After completion, remove the solvent and recrystallize the product from an appropriate solvent.

Visualized Workflows and Logic

G cluster_0 General Synthesis Strategy start Start with Precursors precursors Nitrile Oxide Precursor + Dipolarophile (e.g., Alkyne, Enamine) start->precursors reaction_conditions Select Reaction Conditions (Solvent, Temp, Catalyst) precursors->reaction_conditions cycloaddition 1,3-Dipolar Cycloaddition reaction_conditions->cycloaddition workup Workup and Purification cycloaddition->workup product Desired Aminoisoxazole Regioisomer workup->product

Caption: A generalized workflow for the synthesis of aminoisoxazoles.

G cluster_1 Troubleshooting Regioselectivity start Mixture of Regioisomers Observed q1 Is a 3,5-disubstituted isoxazole the target? start->q1 sol1 Add Cu(I) catalyst Use less polar solvent Lower reaction temperature q1->sol1 Yes q2 Is a 3,4-disubstituted isoxazole the target? q1->q2 No end Achieved High Regioselectivity sol1->end sol2 Use an internal alkyne Switch to an enamine dipolarophile q2->sol2 Yes sol2->end

References

Technical Support Center: Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Amino-3-(3-bromophenyl)isoxazole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction to synthesize this compound has a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Nitrile Oxide Generation: The in situ generation of the 3-bromophenylnitrile oxide is a critical step.

    • Troubleshooting:

      • Verify Precursor Quality: Ensure the purity of your starting materials, such as the corresponding aldoxime or hydroxamoyl chloride.

      • Optimize Base and Temperature: The choice and amount of base (e.g., triethylamine or sodium hydrogen carbonate) and the reaction temperature are crucial.[1] For instance, some cycloadditions show improved regioselectivity and yield at 0 °C compared to room temperature.[1]

      • Check Solvent: The reaction can be sensitive to the solvent. While ethyl acetate, THF, dichloromethane, and chloroform have been used, ethyl acetate often provides better regioselectivity.[1]

  • Poor Reactivity of the Dipolarophile: The choice and quality of the dipolarophile (e.g., an enamine or an alkyne) are important.

    • Troubleshooting:

      • Enamine Stability: If using an enamine, ensure it is freshly prepared and pure, as enamines can be unstable.

      • Alkyne Reactivity: For terminal alkynes, regioselectivity can be an issue. Lowering the reaction temperature might favor the desired 3,5-disubstituted isomer.[1]

  • Suboptimal Reaction Conditions: General reaction parameters can significantly impact the outcome.

    • Troubleshooting:

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some reactions may require several hours to reach completion.[2]

      • Concentration: High concentrations of reactants can sometimes lead to the formation of side products like furoxans. Performing the reaction under high dilution conditions (e.g., substrate/solvent = 1/10 wt/v) can mitigate this.[1]

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurities or side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The formation of impurities is a frequent challenge. The most common side products are furoxans (from the dimerization of nitrile oxides) and regioisomers of the desired product.

  • Furoxan Formation:

    • Cause: Nitrile oxides can dimerize to form furoxans, especially at higher concentrations.

    • Solution: As mentioned, conducting the reaction under high dilution is a key strategy to prevent this side reaction.[1]

  • Regioisomer Formation:

    • Cause: When using unsymmetrical alkynes, the [3+2] cycloaddition can lead to a mixture of 3,4- and 3,5-disubstituted isoxazoles.

    • Solution:

      • Temperature Control: Performing the reaction at lower temperatures (e.g., 0 °C) has been shown to improve the regioselectivity in favor of the 3,5-disubstituted isomer.[1]

      • Solvent Choice: The choice of solvent can influence regioselectivity. Ethyl acetate is often a good starting point.[1]

      • Purification: If a mixture of isomers is unavoidable, careful column chromatography is typically required for separation.

Frequently Asked Questions (FAQs)

Question 1: What is the most common synthetic route for 5-Amino-3-aryl-isoxazoles?

Answer: The most prevalent and versatile method is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction.[3][4][5] This typically involves the in situ generation of a nitrile oxide from a precursor, which then reacts with a suitable dipolarophile. Common precursors for nitrile oxides include aldoximes (via oxidation) or hydroxamoyl chlorides (via dehydrohalogenation).[1] Enamines are frequently used as dipolarophiles to introduce the amino group at the 5-position.[1][3]

Question 2: How can I generate the 3-bromophenylnitrile oxide intermediate?

Answer: A common method is the dehydrohalogenation of the corresponding 3-bromobenzohydroxamoyl chloride using a mild base like triethylamine or sodium hydrogen carbonate.[1] Another approach is the oxidation of 3-bromobenzaldoxime.

Question 3: What analytical techniques are best for monitoring the reaction and characterizing the product?

Answer:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for structural elucidation and confirming the regiochemistry of the product.[2][3]

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]

    • Infrared (IR) Spectroscopy: To identify key functional groups such as the amino group (N-H stretching) and the C=N and N-O bonds of the isoxazole ring.[2]

Question 4: Are there any specific safety precautions I should take?

Answer: Yes, standard laboratory safety practices should always be followed. Additionally:

  • Azides: If your synthesis involves the use of azides, be aware that they are potentially explosive and should be handled with care.

  • Solvents: Use appropriate ventilation (fume hood) when working with volatile organic solvents like chloroform, dichloromethane, and ethyl acetate.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Optimization of Reaction Conditions for Aminoisoxazole Synthesis

EntryBaseSolventTemperature (°C)Regioselectivity (3,5-isomer)Reference
1NaHCO₃EtOAcRoom Temp.~70%[1]
2NaHCO₃EtOAc0~90%[1]
3Et₃NEtOAc0Not specified[1]
4NaHCO₃THFRoom Temp.Compromised[1]
5NaHCO₃CH₂Cl₂Room Temp.Compromised[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Aminoisoxazoles

This protocol is a generalized procedure based on the regioselective [3+2] cycloaddition of in situ generated nitrile oxides with enamines.[1]

Materials:

  • 3-Bromobenzohydroxamoyl chloride (or corresponding aldoxime)

  • Enamine (e.g., a morpholine or piperidine enamine)

  • Base (e.g., Sodium hydrogen carbonate or Triethylamine)

  • Solvent (e.g., Ethyl acetate)

  • Magnetic stirrer and stirring bar

  • Round-bottomed flask

  • Cooling bath (if required)

Procedure:

  • In a round-bottomed flask, dissolve the 3-bromobenzohydroxamoyl chloride in ethyl acetate.

  • Add the enamine to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add the base (e.g., sodium hydrogen carbonate) to the vigorously stirred solution. The base facilitates the in situ generation of the nitrile oxide.

  • Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Work-up and Purification start1 3-Bromobenzohydroxamoyl Chloride dissolve Dissolve Precursor and Enamine in Solvent start1->dissolve start2 Enamine start2->dissolve start3 Base (e.g., NaHCO3) add_base Add Base for in situ Nitrile Oxide Generation start3->add_base start4 Solvent (e.g., EtOAc) start4->dissolve cool Cool to 0 °C dissolve->cool cool->add_base react Stir and Monitor by TLC add_base->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 5-Amino-3-(3-bromophenyl) isoxazole Derivative purify->product

Caption: Experimental workflow for the synthesis of this compound derivatives.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low or No Product Yield cause1 Incomplete Nitrile Oxide Generation issue->cause1 cause2 Poor Reactivity of Dipolarophile issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 sol1a Verify Precursor Purity cause1->sol1a sol1b Optimize Base/Temperature cause1->sol1b sol2a Use Fresh/Pure Enamine cause2->sol2a sol3a Optimize Reaction Time (TLC) cause3->sol3a sol3b Use High Dilution cause3->sol3b

Caption: Troubleshooting logic for addressing low product yield in isoxazole synthesis.

References

Technical Support Center: Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Amino-3-(3-bromophenyl)isoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may arise during the experimental process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion. 2. Degradation of Starting Materials or Product: The reaction conditions may be too harsh, leading to the decomposition of reactants or the desired product. 3. Incorrect Stoichiometry: The molar ratios of the reactants may not be optimal. 4. Ineffective Catalyst: If a catalyst is used, it may be inactive or poisoned.1. Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature incrementally. 2. Milder Conditions: Attempt the reaction at a lower temperature or consider using a milder base or catalyst. 3. Verify Stoichiometry: Carefully check the molar equivalents of all starting materials. For multicomponent reactions, the aldehyde is sometimes used in a slight excess. 4. Catalyst Check: Use a fresh batch of catalyst. If using a Lewis acid, ensure it is not hydrated.
Presence of Multiple Spots on TLC, Indicating Impurities 1. Formation of Isomeric Byproducts: Depending on the reaction conditions (especially pH and temperature), the formation of the isomeric 3-amino-5-(3-bromophenyl)isoxazole is possible.[1] 2. Formation of Isoxazolone Byproducts: In the presence of water and under certain pH conditions, the amino group can be hydrolyzed to a hydroxyl group, forming an isoxazol-5-one. 3. Unreacted Starting Materials: The reaction may not have gone to completion. 4. Dimerization of Intermediates: In situ generated nitrile oxides can dimerize to form furoxans if not trapped efficiently by the other reactant.[2]1. Control Regioselectivity: Carefully control the pH and temperature of the reaction. For the synthesis of 5-aminoisoxazoles from β-ketonitriles, a pH > 8 and higher temperatures (e.g., 100 °C) generally favor the desired isomer.[1] 2. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrolysis. 3. Drive Reaction to Completion: Increase reaction time or temperature as monitored by TLC. 4. Optimize Reagent Addition: If using a method that generates a nitrile oxide intermediate, add the other reactant in a way that ensures it is readily available to trap the nitrile oxide as it forms.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Isomeric byproducts or other impurities may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Oiling Out During Recrystallization: The product may not crystallize well from the chosen solvent system.1. Optimize Chromatography: Use a gradient elution system for column chromatography, starting with a non-polar solvent and gradually increasing the polarity. A common system for isoxazoles is n-Hexane/Ethyl Acetate. 2. Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures for recrystallization. Ethanol is often a good starting point for isoxazole derivatives. If the product oils out, try adding a co-solvent in which the product is less soluble (an anti-solvent) to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient method is a one-pot, three-component reaction involving 3-bromobenzaldehyde, an active methylene compound like malononitrile, and hydroxylamine hydrochloride.[3][4] This reaction is often catalyzed by a Lewis acid, such as ceric ammonium sulfate, and carried out in a suitable solvent like isopropyl alcohol or ethanol at reflux.[3]

Q2: How can I control the regioselectivity to favor the formation of the 5-amino isomer over the 3-amino isomer?

The regioselectivity in the reaction of a β-ketonitrile with hydroxylamine is highly dependent on the reaction conditions. To favor the 5-aminoisoxazole isomer, it is generally recommended to use a basic pH (pH > 8) and elevated temperatures (around 100 °C). Under these conditions, hydroxylamine preferentially attacks the ketone functionality. Conversely, at a pH between 7 and 8 and lower temperatures (≤ 45 °C), attack at the nitrile group is favored, leading to the 3-aminoisoxazole isomer.[1]

Q3: What are the likely side products in this synthesis and how can I identify them?

Common side products include:

  • 3-Amino-5-(3-bromophenyl)isoxazole: This is the constitutional isomer. It can often be distinguished from the desired product by its different Rf value on TLC and by detailed analysis of its 1H and 13C NMR spectra.

  • 3-(3-Bromophenyl)isoxazol-5-one: This results from the hydrolysis of the amino group. It will have a different mass in mass spectrometry and will lack the characteristic signals for an amino group in IR and NMR spectroscopy.

  • Unreacted starting materials: These can be identified by comparing the TLC of the reaction mixture with that of the starting materials.

  • Furoxans: These are dimerization products of the nitrile oxide intermediate. They are often highly crystalline and can sometimes be identified by their characteristic mass spectrum.[2]

Q4: What are the recommended purification techniques for this compound?

The most common purification methods for aminoisoxazoles are silica gel column chromatography and recrystallization.

  • Column Chromatography: A gradient of ethyl acetate in n-hexane is a typical solvent system. The polarity of the eluent should be gradually increased to first elute non-polar impurities, followed by the product, and finally more polar impurities.

  • Recrystallization: Ethanol is a commonly used solvent for recrystallizing isoxazole derivatives. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.

Experimental Protocols

Protocol: One-Pot Three-Component Synthesis of 5-Amino-3-aryl-isoxazole-4-carbonitriles [3]

  • Materials:

    • Substituted aromatic aldehyde (e.g., 3-bromobenzaldehyde) (1.2 mmol)

    • Malononitrile (1.0 mmol)

    • Hydroxylamine hydrochloride (1.0 mmol)

    • Ceric ammonium sulfate (Lewis acid catalyst) (2.0 mmol)

    • Isopropyl alcohol (25 mL)

    • Ethyl acetate

    • n-Hexane

    • Sodium bicarbonate solution

    • Deionized water

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve malononitrile (1.0 mmol), the substituted aromatic aldehyde (1.2 mmol), and hydroxylamine hydrochloride (1.0 mmol) in 25 mL of isopropyl alcohol.

    • Gradually add the Lewis acid catalyst (e.g., ceric ammonium sulfate, 2.0 mmol) to the reaction mixture.

    • Heat the mixture to reflux and stir vigorously for approximately 5 hours.

    • Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate:n-hexane (e.g., 4:6 v/v).

    • Upon completion of the reaction, pour the mixture into cold water.

    • Neutralize the solution with a sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical yields for the synthesis of various 5-amino-3-arylisoxazole-4-carbonitriles using the multicomponent reaction described above, which can serve as a benchmark for the synthesis of the 3-bromo analog.

Aryl Substituent on AldehydeCatalystSolventReaction Time (hrs)Yield (%)Reference
PhenylCeric Ammonium SulfateIsopropyl Alcohol584[3]
4-HydroxyphenylCeric Ammonium SulfateIsopropyl Alcohol592[3]
2-Hydroxy-3-methoxyphenylCeric Ammonium SulfateIsopropyl Alcohol588[3]
4-NitrophenylCeric Ammonium SulfateIsopropyl Alcohol585[3]
4-ChlorophenylCeric Ammonium SulfateIsopropyl Alcohol590[3]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 3-Bromobenzaldehyde 3-Bromobenzaldehyde Intermediate In situ generated intermediates 3-Bromobenzaldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Intermediate Catalyst Lewis Acid (e.g., Ce(NH4)2(SO4)3) Catalyst->Intermediate Solvent Solvent (e.g., Isopropyl Alcohol) Solvent->Intermediate Heat Heat (Reflux) Heat->Intermediate Product This compound (and derivatives) Intermediate->Product

Caption: General reaction pathway for the one-pot synthesis of 5-amino-3-arylisoxazoles.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Workup Reaction Workup & Isolation Monitor->Workup Reaction Complete Optimize Optimize Reaction Conditions (Time, Temp, Stoichiometry) Monitor->Optimize Incomplete Reaction Analyze Analyze Crude Product (TLC, NMR, MS) Workup->Analyze Pure Pure Product Obtained Analyze->Pure Purity Acceptable Impure Product is Impure Analyze->Impure Purity Unacceptable Purify Purification (Column Chromatography, Recrystallization) Impure->Purify Optimize->Start Purify->Analyze

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Potential Side Reactions

Side_Reactions Desired_Reaction β-Ketonitrile + NH2OH (pH > 8, High Temp) Desired_Product 5-Aminoisoxazole Desired_Reaction->Desired_Product Hydrolysis 5-Aminoisoxazole + H2O Desired_Product->Hydrolysis Isomerization β-Ketonitrile + NH2OH (pH 7-8, Low Temp) Isomeric_Product 3-Aminoisoxazole Isomerization->Isomeric_Product Hydrolysis_Product Isoxazol-5-one Hydrolysis->Hydrolysis_Product Dimerization Nitrile Oxide Intermediate (Slow Trapping) Dimer_Product Furoxan Dimerization->Dimer_Product

Caption: Common side reactions in the synthesis of 5-aminoisoxazoles.

References

stability issues of 5-Amino-3-(3-bromophenyl)isoxazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-(3-bromophenyl)isoxazole. The information provided is based on general knowledge of isoxazole chemistry and may require adaptation for specific experimental contexts.

Troubleshooting Guide

This guide addresses common stability-related issues encountered when working with this compound in solution.

Issue 1: Compound Precipitation in Aqueous Buffer

  • Question: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous experimental buffer. What can I do?

  • Answer: Precipitation upon addition to aqueous solutions is a common issue for organic molecules. Here are several factors to consider and steps to troubleshoot:

    • Solvent Miscibility: Ensure the organic solvent used for the stock solution is fully miscible with your aqueous buffer.

    • Final Organic Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible, ideally below 1%. High concentrations of organic solvents can denature proteins or affect cellular systems.

    • pH of the Buffer: The amino group in this compound can be protonated at acidic pH, which may affect its solubility. Empirically test a range of pH values for your buffer to determine the optimal pH for solubility.

    • Temperature: The solubility of many compounds is temperature-dependent.[1] Gently warming the solution may help, but be cautious as elevated temperatures can also accelerate degradation.

    • Use of Solubilizing Agents: Consider the use of excipients such as cyclodextrins or a small percentage of a non-ionic surfactant (e.g., Tween® 80) to improve solubility. Compatibility with your experimental system must be verified.

Issue 2: Inconsistent Results and Suspected Degradation

  • Question: I am observing variable results in my assays, and I suspect the this compound is degrading in my solution. How can I investigate and prevent this?

  • Answer: The isoxazole ring can be susceptible to cleavage under certain conditions.[2][3] The following points should be considered:

    • pH-Dependent Stability: The stability of the isoxazole ring can be highly dependent on pH. Basic conditions, in particular, can promote ring-opening of the isoxazole moiety.[3] It is advisable to prepare solutions fresh and use them promptly, especially if working at neutral or basic pH.

    • Temperature Effects: Higher temperatures can accelerate the degradation of isoxazole-containing compounds.[2][3] Solutions should be stored at low temperatures (e.g., 4°C or -20°C) and brought to the experimental temperature just before use. Avoid repeated freeze-thaw cycles.

    • Light Sensitivity: While not explicitly documented for this compound, many aromatic compounds are light-sensitive. It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil.

    • Presence of Nucleophiles: The isoxazole ring can be susceptible to nucleophilic attack. Be mindful of other components in your solution that could act as nucleophiles.

    • Confirmation of Degradation: To confirm degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the purity of your compound over time in your experimental buffer.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: Based on the general solubility of isoxazole derivatives, polar organic solvents are recommended.[1] Good starting points would be Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). For applications requiring a less polar solvent, ethyl acetate might be considered. It is crucial to determine the solubility empirically for your specific lot of the compound.

Q2: How should I store solutions of this compound?

A2: Stock solutions in anhydrous DMSO or DMF are generally stable when stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption. Aqueous working solutions are likely to be less stable and should be prepared fresh for each experiment. If storage of aqueous solutions is unavoidable, they should be kept at 4°C for short periods (hours to a few days) and protected from light. Stability in your specific buffer should be experimentally verified.

Q3: Is the isoxazole ring in this compound likely to be stable in acidic conditions?

A3: Some isoxazole derivatives show increased degradation under acidic conditions (pH < 3.5), a phenomenon known as specific acid catalysis.[2] Therefore, while it may be more stable than in basic conditions, prolonged exposure to strong acidic environments should be avoided unless experimentally verified.

Q4: Can I expect metabolic instability of the isoxazole ring in cell-based assays?

A4: While metabolism of isoxazoles leading to toxicity is considered rare, it is possible.[3] The isoxazole ring can be a site for metabolic transformations by cellular enzymes. If you are working with cell cultures or in vivo models, it is important to consider that the compound may be metabolized, potentially leading to altered activity or the formation of reactive metabolites.

Data Summary

Table 1: General Solubility and Stability Profile of Isoxazole Derivatives

ParameterObservationImplication for this compound
Solubility in Polar Solvents Generally good in solvents like water, methanol, and ethanol.[1]DMSO and DMF are recommended for stock solutions.
Solubility in Non-Polar Solvents Relatively low in solvents like hexane or benzene.[1]Limited solubility is expected in non-polar organic solvents.
pH Stability Susceptible to base-catalyzed ring opening, particularly at elevated temperatures.[3] Some derivatives also show acid-catalyzed degradation.[2]Avoid strongly basic and acidic conditions. Prepare aqueous solutions fresh.
Temperature Stability Degradation rate increases with temperature.[2][3]Store stock solutions at low temperatures and prepare working solutions fresh.

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to the final experimental concentration in the buffer of interest (e.g., phosphate-buffered saline, cell culture medium).

  • Time-Zero Sample: Immediately after preparation, take an aliquot of the test solution, dilute it with mobile phase if necessary, and inject it into the HPLC system to obtain the initial purity profile (t=0).

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).

  • Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and analyze them by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the t=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Visualizations

Caption: Troubleshooting workflow for stability issues.

G cluster_pathway Hypothetical Signaling Pathway Inhibition ext_signal External Signal receptor Receptor ext_signal->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound This compound compound->kinase_b

Caption: Hypothetical signaling pathway inhibition.

References

Technical Support Center: 5-Amino-3-(3-bromophenyl)isoxazole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-3-(3-bromophenyl)isoxazole. It addresses common challenges encountered during its characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for this compound?

A1: While specific experimental data can vary slightly based on instrumentation and conditions, the following provides an expected range for key characterization data.

Table 1: Expected Analytical Data for this compound

Technique Parameter Expected Value
Molecular Weight Exact Mass237.9796 (for C9H7Br¹⁹N2O)
Molecular Weight239.07 g/mol
¹H NMR Chemical Shift (δ)Aromatic protons (bromophenyl ring): ~7.3-8.0 ppm, Isoxazole proton: ~6.0-6.5 ppm, Amino protons (-NH₂): Broad singlet, ~5.0-6.0 ppm
¹³C NMR Chemical Shift (δ)Aromatic and isoxazole carbons: ~90-170 ppm
Mass Spectrometry (EI-MS) Molecular Ion PeakIsotopic pattern for one bromine atom (M+ and M+2 peaks in ~1:1 ratio) at m/z 238 and 240.[1][2]

Q2: What are the primary methods for synthesizing this compound?

A2: Isoxazole derivatives are commonly synthesized through methods like 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the condensation of hydroxylamine with β-dicarbonyl compounds. For 5-aminoisoxazoles, a frequent route involves the reaction of hydroxylamine with α,β-unsaturated nitriles.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the characterization of this compound.

NMR Spectroscopy Issues

Problem 1: My ¹H NMR spectrum shows broad or disappearing peaks for the amino (-NH₂) protons.

  • Possible Cause: The amino protons are exchangeable and their signal can be broadened or completely absent due to exchange with residual water (D₂O) in the NMR solvent. The rate of this exchange is also pH-dependent.

  • Troubleshooting & Optimization:

    • D₂O Exchange: Add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The amino proton signal should disappear, confirming its identity.

    • Solvent Purity: Use a freshly opened ampule of high-purity deuterated solvent to minimize water content.

    • Temperature Variation: Acquiring the spectrum at a lower temperature can sometimes sharpen the signal by slowing down the exchange rate.

Problem 2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret.

  • Possible Cause: The 3-bromophenyl group will exhibit a complex splitting pattern due to meta and ortho couplings between the aromatic protons.

  • Troubleshooting & Optimization:

    • Higher Field Strength: Use a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) to increase signal dispersion and simplify the interpretation of complex splitting patterns.

    • 2D NMR: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (Typical):

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

Protocol 2: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use a standard electron impact ionization energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M+) and look for the characteristic isotopic pattern of bromine (M+ and M+2 peaks with a ~1:1 intensity ratio).[1][2] Analyze the fragmentation pattern to confirm the structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ms Mass Spectrometry (EI-MS) purification->ms Molecular Weight Confirmation purity_check Purity Assessment (e.g., HPLC) purification->purity_check Purity Analysis

Caption: Experimental workflow for the synthesis and characterization of this compound.

troubleshooting_nmr start Complex ¹H NMR Spectrum in Aromatic Region cause1 Overlapping signals due to complex coupling start->cause1 solution1 Use Higher Field NMR cause1->solution1 solution2 Perform 2D NMR (COSY, HSQC) cause1->solution2 outcome Improved spectral resolution and confident assignment solution1->outcome solution2->outcome

Caption: Troubleshooting logic for complex ¹H NMR spectra of this compound.

mass_spec_fragmentation M [M]⁺˙ (m/z 238, 240) M_minus_Br [M-Br]⁺ (m/z 159) M->M_minus_Br Loss of Br radical M_minus_CO [M-CO]⁺˙ M->M_minus_CO Loss of CO M_minus_NH2 [M-NH₂]⁺ M->M_minus_NH2 Loss of NH₂ radical

Caption: Potential mass spectrometry fragmentation pathway for this compound.

References

enhancing the solubility of 5-Amino-3-(3-bromophenyl)isoxazole for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 5-Amino-3-(3-bromophenyl)isoxazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic compound belonging to the isoxazole class of heterocyclic compounds.[1] Isoxazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, which may include anti-inflammatory, anticancer, and antibacterial properties.[1][2] The structure, featuring a bromophenyl group, suggests potential hydrophobicity, which can lead to poor aqueous solubility.[3] Low solubility is a major challenge in drug discovery as it can lead to inaccurate results in biological assays and poor bioavailability.[4][5]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[6] The rapid change in solvent polarity causes the compound to precipitate out of the solution.[6] Several factors can contribute to this, including the final concentration of the compound, the percentage of DMSO in the final solution, and the composition of the aqueous buffer.[6][7]

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A systematic approach is recommended to address solubility issues. The first step is to determine the compound's solubility in various solvents and buffer systems. This will help in selecting an appropriate solvent for stock solutions and a suitable formulation strategy for your biological assays.[4] It is also crucial to assess the impact of pH on solubility, as the amino group in the molecule can be protonated.[8]

Troubleshooting Guide

Issue: Immediate Precipitation in Aqueous Buffer

If you observe immediate precipitation upon diluting your DMSO stock of this compound into your aqueous buffer, consider the following troubleshooting steps.

Recommended Solutions and Experimental Protocols

  • Optimize Co-solvent Concentration: The use of a water-miscible organic solvent, or co-solvent, can enhance the solubility of hydrophobic compounds.[9][10] DMSO is a common co-solvent, but it's essential to keep its final concentration low, typically below 1%, to avoid solvent-induced artifacts in biological assays.[6]

    • Experimental Protocol: Determining Maximum Tolerated Co-solvent Concentration

      • Prepare a series of dilutions of your DMSO stock solution of this compound in your assay buffer to achieve a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2%).

      • Maintain a constant final concentration of the compound.

      • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1-2 hours) at the experimental temperature.

      • The highest DMSO concentration that remains clear is the maximum tolerated co-solvent concentration for your assay.

  • pH Adjustment: The solubility of compounds with ionizable groups, such as the amino group in this compound, can be significantly influenced by pH.[8] Altering the pH of your buffer may increase the compound's solubility.

    • Experimental Protocol: pH-Solubility Profile

      • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

      • Add an excess amount of this compound to each buffer.

      • Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

      • Centrifuge the samples to pellet the undissolved compound.

      • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC or UV-Vis spectroscopy.

      • Plot the solubility against the pH to determine the optimal pH for solubilization.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[11][12] This is a widely used technique in pharmaceutical formulation.[13]

    • Experimental Protocol: Solubility Enhancement with Cyclodextrins

      • Prepare stock solutions of a cyclodextrin (e.g., β-cyclodextrin or a chemically modified derivative like HP-β-CD) in your assay buffer at various concentrations.

      • Add your DMSO stock of this compound to each cyclodextrin solution to achieve the desired final compound concentration.

      • Vortex the solutions and allow them to equilibrate.

      • Visually inspect for any precipitation.

      • Determine the concentration of the dissolved compound in the clear supernatant.

Data Presentation: Solubility of this compound in Different Solvent Systems
Solvent SystemMaximum Soluble Concentration (µM)Observations
100% DMSO>10,000Clear solution
Assay Buffer (pH 7.4) with 0.5% DMSO5Precipitation observed above this concentration
Assay Buffer (pH 6.0) with 0.5% DMSO15Improved solubility compared to pH 7.4
Assay Buffer (pH 7.4) with 0.5% DMSO + 10 mM HP-β-CD50Significant improvement in solubility

Visual Guides

experimental_workflow cluster_prep Preparation cluster_dilution Dilution & Observation cluster_troubleshooting Troubleshooting prep_stock Prepare High-Concentration Stock in 100% DMSO dilute Dilute DMSO Stock into Assay Buffer prep_stock->dilute prep_buffer Prepare Aqueous Assay Buffer prep_buffer->dilute observe Observe for Precipitation dilute->observe optimize_dmso Optimize Final DMSO Concentration observe->optimize_dmso Precipitation Observed adjust_ph Adjust Buffer pH observe->adjust_ph Precipitation Observed add_cd Incorporate Cyclodextrins observe->add_cd Precipitation Observed end Proceed with Assay observe->end No Precipitation

Caption: Troubleshooting workflow for addressing compound precipitation.

logical_relationship cluster_strategies Solubility Enhancement Strategies compound This compound (Poorly Soluble) cosolvents Co-solvents (e.g., DMSO) compound->cosolvents ph_modification pH Modification compound->ph_modification cyclodextrins Cyclodextrins compound->cyclodextrins nanoparticles Nanoparticle Formulation compound->nanoparticles result Enhanced Aqueous Solubility for Biological Assays cosolvents->result ph_modification->result cyclodextrins->result nanoparticles->result

Caption: Strategies to enhance the solubility of the compound.

References

Technical Support Center: 5-Amino-3-(3-bromophenyl)isoxazole Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for the biological screening of 5-Amino-3-(3-bromophenyl)isoxazole and related derivatives.

Frequently Asked Questions (FAQs)

A collection of common questions and answers to quickly address general queries regarding the handling and screening of this compound.

Q1: What are the known or expected biological activities of this compound?

A1: While specific data for this compound is limited in publicly available literature, the isoxazole scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives have been reported to exhibit anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[1][2] The presence of the 3-bromophenyl group may contribute to anticancer activity, as seen in other heterocyclic compounds.[3][4] Therefore, it is reasonable to screen this compound for cytotoxicity against cancer cell lines, as well as for inhibition of relevant kinases and other enzymes.

Q2: I am observing precipitation of the compound when I dilute my DMSO stock into aqueous assay buffer. What should I do?

A2: This is a common issue due to the poor aqueous solubility of many small molecules. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Most cell-based assays can tolerate a final DMSO concentration of 0.5-1% without significant toxicity. Ensure your serial dilutions are planned to stay within this range.

  • Use of Co-solvents: If DMSO alone is insufficient, consider using a co-solvent system. It is critical to first determine the maximum concentration of any co-solvent that your specific cell line or assay can tolerate.

  • pH Modification: The 5-aminoisoxazole moiety may have pH-dependent solubility. Modifying the pH of your assay buffer (if the assay permits) could increase solubility.

  • Sonication and Warming: Gentle warming (e.g., to 37°C) and brief sonication of the stock solution before dilution can help ensure it is fully dissolved.

Q3: My screening results are inconsistent between experiments. What are the common causes of variability in cell-based assays?

A3: Inconsistency in cell-based assays can arise from several factors:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the exponential growth phase, and within a consistent, low passage number range.

  • Seeding Density: Uneven cell seeding is a major source of variability. Ensure your cell suspension is homogenous before and during plating.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume errors, especially when performing serial dilutions.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.

  • Reagent Variability: Ensure all reagents are properly stored and that lots are consistent between experiments.

Q4: How do I differentiate between non-specific cytotoxicity and a targeted apoptotic effect?

A4: This is a critical step in hit validation. An initial cytotoxicity assay (like MTT or XTT) will show a decrease in cell viability but won't reveal the mechanism. To confirm apoptosis, you should perform secondary assays such as:

  • Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and -7.

  • Annexin V Staining: Detect the externalization of phosphatidylserine, an early marker of apoptosis, via flow cytometry or fluorescence microscopy.

  • Cell Cycle Analysis: Look for an increase in the sub-G1 population, which represents apoptotic cells with fragmented DNA.

If the compound induces apoptosis, you would expect to see activation of caspases and positive Annexin V staining at concentrations that correspond to the IC50 value from your cytotoxicity assay.

Troubleshooting Guides

Detailed troubleshooting for specific experimental issues in a question-and-answer format.

I. Cytotoxicity Assays (MTT/XTT)

Q: My negative control (untreated cells) shows low viability or high background. What's wrong?

A: This points to a problem with your cells or assay setup.

  • Possible Cause: Cell contamination (e.g., mycoplasma).

    • Solution: Test your cell cultures for mycoplasma. Discard contaminated cells and use a fresh, clean stock.

  • Possible Cause: Incorrect cell seeding density.

    • Solution: Optimize the cell seeding density. Too few cells will result in a weak signal, while too many can lead to overgrowth and cell death.

  • Possible Cause: Reagent issues.

    • Solution: Ensure your MTT or XTT reagent is not degraded. Store it protected from light and use it within its shelf life. Prepare fresh solutions as needed.

  • Possible Cause: Contaminated media or serum.

    • Solution: Use fresh, pre-tested media and serum. Ensure all reagents are sterile.

Q: I am seeing a high degree of variability between replicate wells.

A: This is often due to technical errors during the assay setup.

  • Possible Cause: Uneven cell distribution.

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to prevent settling.

  • Possible Cause: Pipetting inaccuracies.

    • Solution: Use calibrated pipettes and be consistent with your technique. When adding reagents, dispense the liquid below the surface of the existing liquid in the well to ensure proper mixing.

  • Possible Cause: Incomplete formazan solubilization (MTT assay).

    • Solution: After adding the solubilization solution (e.g., DMSO), ensure the formazan crystals are completely dissolved by gently pipetting up and down or using a plate shaker.

II. Kinase Assays

Q: I am not observing any significant signal in my kinase assay, even in the positive control.

A: This suggests a problem with one of the core components of the reaction.

  • Possible Cause: Inactive enzyme.

    • Solution: Ensure the kinase has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. Verify its activity with a known positive control substrate.

  • Possible Cause: Incorrect buffer composition.

    • Solution: The kinase buffer is critical. Verify the pH and the concentrations of all components, especially MgCl₂, which is a necessary cofactor for most kinases.

  • Possible Cause: Degraded ATP or substrate.

    • Solution: Use a fresh stock of ATP. Confirm the integrity and concentration of your substrate.

Q: My results show high background signal across the entire plate.

A: High background can mask the true signal and make data interpretation difficult.

  • Possible Cause: Compound interference.

    • Solution: The test compound itself may be autofluorescent or interfere with the detection method (e.g., inhibiting luciferase in a luminescence-based assay). Run a control experiment with the compound and detection reagents but without the kinase to check for interference.[5]

  • Possible Cause: Contaminated reagents.

    • Solution: One of your buffer components or the substrate might be contaminated with ATP or a substance that interferes with the detection signal.

  • Possible Cause: Non-specific binding to the plate.

    • Solution: Some reagents may bind non-specifically to the microplate. Consider using different types of plates (e.g., low-binding plates) or adding a small amount of a non-ionic detergent like Tween-20 to your assay buffer.

III. Apoptosis Assays (Caspase Activity/Annexin V)

Q: My negative control cells are showing a high percentage of apoptosis.

A: This indicates that your cells are stressed or dying for reasons other than your test compound.

  • Possible Cause: Poor cell health.

    • Solution: Use cells from a healthy, logarithmically growing culture. Avoid using cells that are over-confluent.

  • Possible Cause: Harsh cell handling.

    • Solution: Be gentle when harvesting and washing cells. Over-trypsinization or excessive centrifugation can damage cell membranes and induce apoptosis/necrosis.

  • Possible Cause: Reagent toxicity.

    • Solution: Ensure that the concentration of DMSO or other solvents in your final cell suspension is not toxic to the cells.

Q: I am not seeing a clear distinction between live, apoptotic, and necrotic populations in my Annexin V flow cytometry data.

A: This can be due to issues with staining, instrument setup, or the timing of the assay.

  • Possible Cause: Incorrect compensation settings on the flow cytometer.

    • Solution: Run single-stain controls for both Annexin V and the viability dye (e.g., Propidium Iodide) to properly set the compensation and avoid spectral overlap.

  • Possible Cause: Assay timing is not optimal.

    • Solution: Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal incubation time with your compound to capture the peak apoptotic population.

  • Possible Cause: Staining buffer issues.

    • Solution: Annexin V binding is calcium-dependent. Ensure you are using a binding buffer that contains calcium and does not contain chelators like EDTA.[6]

Data Presentation

While specific biological activity data for this compound is not extensively reported, the following tables summarize the cytotoxic activity of structurally related isoxazole derivatives against various cancer cell lines. This data provides a valuable reference for expected potency and can guide assay development.

Table 1: In Vitro Cytotoxicity of Isoxazole-Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)
2a MCF-7 (Breast)> 129
Colo205 (Colon)9.18
HepG2 (Liver)7.55
2e B16F1 (Melanoma)0.079
Data is for 5-methyl-3-phenylisoxazole-4-carboxamide derivatives.[7]

Table 2: In Vitro Cytotoxicity of 3,5-Disubstituted Isoxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Tyrosol-coupled Isoxazole (3d) K562 (Leukemia)16[3]
Tyrosol-coupled Isoxazole (3a) K562 (Leukemia)18[3]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n) A549, COLO 205, MDA-MB 231, PC-3< 12[8]
Data is for various 3,5-disubstituted isoxazole derivatives as reported in the literature.

Experimental Protocols

Detailed methodologies for key experiments relevant to the screening of this compound.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Target cell line

  • Complete culture medium

  • 96-well flat-bottom sterile microplates

  • This compound (dissolved in DMSO to create a high-concentration stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)

This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Target cell line

  • White, clear-bottom 96-well plates

  • This compound

  • Caspase-3/7 fluorometric assay kit (containing a substrate like Ac-DEVD-AMC and lysis buffer)

  • Fluorometric microplate reader

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the compound as described in the MTT protocol. Include positive (e.g., staurosporine) and negative controls.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing the substrate with the assay buffer.

  • Cell Lysis and Substrate Cleavage: After the treatment period, add the prepared caspase-3/7 reagent directly to each well. The volume will depend on the kit instructions (e.g., 100 µL).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., ~380 nm excitation and ~460 nm emission for AMC-based substrates).

  • Data Analysis: Subtract the background fluorescence (from cell-free wells) and normalize the signal to the vehicle control to determine the fold-increase in caspase activity.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of the compound against a purified kinase.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate (e.g., a peptide)

  • Kinase assay buffer (typically contains HEPES, MgCl₂, DTT)

  • ATP

  • This compound

  • Fluorescence-based kinase assay kit (e.g., ADP-Glo™, which measures ATP consumption)

  • Luminometer or fluorescence plate reader

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the compound in the kinase assay buffer. Prepare a solution of the kinase and substrate in the assay buffer. Prepare the ATP solution at a concentration relevant to the kinase's Km value.

  • Assay Setup: In a 96-well or 384-well plate, add the compound dilutions.

  • Kinase Reaction: Add the kinase/substrate mixture to the wells. Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a time period determined to be within the linear range of the reaction.

  • Stop and Detect: Stop the reaction and develop the signal according to the specific assay kit's instructions. For example, in an ADP-Glo™ assay, you would first add the ADP-Glo™ Reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Read the luminescence or fluorescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and plot a dose-response curve to determine the IC50 value.

Visualizations

Diagrams of potential signaling pathways and experimental workflows to provide a conceptual framework for screening this compound.

G General Workflow for Cell-Based Screening cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays A Prepare Compound Stock (10 mM in DMSO) C Treat Cells with Compound Dilutions A->C B Seed Cells in 96-well Plates B->C D Incubate (24-72h) C->D E Perform Cytotoxicity Assay (e.g., MTT/XTT) D->E F Identify 'Hits' (Compounds with >50% inhibition) E->F G Dose-Response Curve (Calculate IC50) F->G F->G Validate Hits H Apoptosis Assays (Caspase, Annexin V) G->H I Cell Cycle Analysis (Flow Cytometry) G->I J Target-Based Assays (e.g., Kinase Inhibition) G->J G Potential PI3K/Akt Signaling Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTOR->Proliferation Inhibitor This compound Inhibitor->PI3K inhibits? Inhibitor->Akt inhibits? G Induction of Intrinsic Apoptosis Pathway Inhibitor This compound Stress Cellular Stress Inhibitor->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito permeabilizes Bcl2->Mito inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

References

Validation & Comparative

Comparative Analysis of 5-Amino-3-(3-bromophenyl)isoxazole with other Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities and therapeutic potential of 5-Amino-3-(3-bromophenyl)isoxazole in comparison to other isoxazole analogues, supported by experimental data and protocols.

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of this compound and other selected isoxazole derivatives, focusing on their performance in various biological assays. The unique structural features of the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[2]

Anticancer Activity: A Comparative Perspective

The anticancer potential of isoxazole derivatives has been a primary focus of research. These compounds have been shown to induce apoptosis, inhibit crucial enzymes, and disrupt signaling pathways vital for tumor growth.[3][4] A comparative analysis of the cytotoxic activity of various isoxazole derivatives is essential for understanding their structure-activity relationships (SAR) and identifying promising lead compounds for further development.

While direct comparative data for this compound is limited in publicly available literature, studies on structurally related compounds provide valuable insights. For instance, a series of 3,5-diaryl-isoxazoline/isoxazole-pyrrolobenzodiazepine conjugates have demonstrated potent anticancer activity with GI50 values in the sub-micromolar to low micromolar range.[5] Furthermore, novel isoxazole-naphthalene derivatives have shown significant anti-proliferative activity against the human breast cancer cell line MCF-7, with some compounds exhibiting IC50 values in the low micromolar range.[6]

The substitution pattern on the phenyl ring at the 3-position and the functional groups at the 5-position of the isoxazole ring play a crucial role in determining the cytotoxic potency. For example, structure-activity relationship studies on 3-(5-)-amino-o-diarylisoxazoles have highlighted that an unsubstituted 5-amino group and specific methoxy substitutions on the aryl rings are essential for potent antiproliferative activity.[7]

To provide a framework for comparison, the following table summarizes the reported anticancer activities of various isoxazole derivatives against different cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution.

Compound/Derivative ClassCancer Cell LineIC50/GI50 (µM)Reference
3,5-diaryl-isoxazoline/isoxazole-PBD conjugatesVarious<0.1 - 3.6[5]
Isoxazole-naphthalene derivative (5j)MCF-7 (Breast)1.23[6]
Bufalin-3-piperidinyl-4-carboxylateHeLa (Cervical)0.00076[8]
Bufalin-3-piperidinyl-4-carboxylateA549 (Lung)0.00034[8]
1,3-Oxazole sulfonamide (2-chloro-5-methylphenyl)Leukemia (average)0.0488[9]
1,3-Oxazole sulfonamide (1-naphthyl)Leukemia (average)0.0447[9]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (4n)A549, COLO 205, MDA-MB 231, PC-3<12[10]

Antimicrobial and Anti-inflammatory Potential

Beyond cancer, isoxazole derivatives have demonstrated significant promise as antimicrobial and anti-inflammatory agents.

Antimicrobial Activity

Several isoxazole derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria and fungi.[11][12][13] For instance, certain 5-amino-3-methylisoxazole-4-carboxylic acid derivatives have shown selective antifungal activity against Candida albicans without affecting beneficial microbiota.[14] The presence of a thiophene moiety linked to the isoxazole ring has been observed to enhance antimicrobial activity.[15] A study on imidazole-bearing isoxazole derivatives revealed that some of these compounds exhibit potential antimicrobial activity.[13]

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] A study on various isoxazole-containing compounds showed that they exhibited moderate to potent inhibitory activities against COX enzymes.[3]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution: Prepare serial twofold dilutions of the isoxazole compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate under conditions suitable for the growth of the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizing Molecular Mechanisms

To illustrate the potential mechanisms of action of isoxazole derivatives, the following diagrams, created using the DOT language, depict a generalized experimental workflow and a potential signaling pathway affected by these compounds.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Synthesis Synthesis of Isoxazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Purification->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Anti_inflammatory->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Generalized workflow for the synthesis and biological evaluation of isoxazole derivatives.

G cluster_0 Apoptosis Induction Pathway Isoxazole Isoxazole Derivative Tubulin Tubulin Polymerization Isoxazole->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule CellCycle Cell Cycle Arrest (G2/M) Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

References

Validating the In Vivo Anticancer Activity of 5-Amino-3-(3-bromophenyl)isoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential in vivo anticancer activity of the novel isoxazole compound, 5-Amino-3-(3-bromophenyl)isoxazole. In the absence of direct in vivo data for this specific molecule, this document leverages available preclinical data for structurally related isoxazole derivatives, particularly the potent HSP90 inhibitor NVP-AUY922 (luminespib), and compares their potential efficacy against established standard-of-care chemotherapeutic agents, paclitaxel (a taxane) and cisplatin (a platinum-based drug). The experimental protocols and data presented herein serve as a blueprint for designing and evaluating future in vivo studies.

Comparative Landscape of Anticancer Agents

The therapeutic landscape for cancer is vast, with numerous compounds targeting various cellular mechanisms. Isoxazole derivatives have emerged as a promising class of anticancer agents, often exhibiting mechanisms of action distinct from traditional cytotoxic agents. Many of these compounds, including the clinical candidate NVP-AUY922, function as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability and function of numerous oncoproteins.[1][2][3][4][5][6][7][8][9][10] This guide focuses on a comparison with taxanes and platinum-based drugs, which are cornerstones of many chemotherapy regimens.

Data Presentation: In Vivo Performance of Selected Anticancer Agents

The following tables summarize the in vivo efficacy of the isoxazole-based HSP90 inhibitor NVP-AUY922 and the standard-of-care agents, paclitaxel and cisplatin, in various human tumor xenograft models.

Table 1: In Vivo Efficacy of Isoxazole-Based HSP90 Inhibitor (NVP-AUY922)

Cancer TypeXenograft ModelDosing RegimenKey Efficacy Endpoint(s)Reference(s)
Breast CancerBT47450 mg/kg, i.p., dailyTumor Growth Inhibition (T/C ratio: 21%)[4][6]
Ovarian CancerA278050 mg/kg, i.p., dailyTumor Growth Inhibition (T/C ratio: 11%)[4][6]
GlioblastomaU87MG50 mg/kg, i.p., dailyTumor Growth Inhibition (T/C ratio: 7%)[4][6]
Prostate CancerPC350 mg/kg, i.p., dailyTumor Growth Inhibition (T/C ratio: 37%)[4][6]
MelanomaWM266.450 mg/kg, i.p., dailyTumor Growth Inhibition (T/C ratio: 31%)[4][6]
Non-Small Cell Lung CancerA54925-50 mg/kg, i.v., weekly or thrice weeklyDose-dependent reduction in tumor growth[1][11]
Non-Small Cell Lung CancerH197525-50 mg/kg, i.v., weekly or thrice weeklyTumor stability[1][11]
Nasopharyngeal CarcinomaHone1-M/Ri.p. administration, 3 times/week for 31 daysEnhanced tumor growth inhibition in combination with cisplatin[12][13]

T/C Ratio: Treated/Control tumor volume ratio. A lower ratio indicates higher efficacy.

Table 2: In Vivo Efficacy of Paclitaxel (Taxane)

Cancer TypeXenograft ModelDosing RegimenKey Efficacy Endpoint(s)Reference(s)
Triple-Negative Breast CancerMDA-MB-231Low doses, concurrently with eribulinSignificantly inhibited tumor growth compared to monotherapy[14]
Ovarian CancerOVCAR-3Monotherapy and in combination with radioimmunotherapySynergistic anti-tumor effect in combination[15]
Triple-Negative Breast CancerMDA-MB-231In combination with E-3810Complete, lasting tumor regressions[16]

Table 3: In Vivo Efficacy of Cisplatin (Platinum-Based Agent)

Cancer TypeXenograft ModelDosing RegimenKey Efficacy Endpoint(s)Reference(s)
Nasopharyngeal CarcinomaHone1-M/Ri.p. administration, 3 times/week for 31 daysEnhanced tumor growth inhibition in combination with NVP-AUY922[12][13]
Lung, Ovarian, Cervical CancersA549, NIH:OVCAR-3, ME-1802.0-2.5 mg/kg, i.p., 3-4 treatments every other dayEnhanced anti-cancer effect in combination with an electron-donating compound[17]
Ovarian and Head and Neck CancerSKOV3, A2780CIS500 nMEnhanced efficiency in combination with onalespib (HSP90 inhibitor)[18]

Mechanism of Action: HSP90 Inhibition

The anticancer effect of many isoxazole derivatives is attributed to their ability to modulate critical signaling pathways that drive tumor growth, proliferation, and survival.[9] Many of these compounds function as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability and function of numerous oncoproteins.[1][2][3][4][5][6][7][8][9][10] Inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic pathways simultaneously.

HSP90_Signaling_Pathway cluster_0 HSP90 Inhibition by this compound cluster_1 Downstream Effects 5_Amino_Isoxazole This compound HSP90 HSP90 5_Amino_Isoxazole->HSP90 Inhibits Client_Proteins Oncogenic Client Proteins (e.g., ERBB2, C-RAF, CDK4, AKT) Degradation Protein Degradation Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Anti_Angiogenesis Anti-Angiogenesis

Experimental Protocols

In Vivo Xenograft Tumor Model for Anticancer Efficacy

This protocol outlines a general procedure for establishing and utilizing a human tumor xenograft model in immunodeficient mice to assess the in vivo efficacy of a test compound like this compound.

a. Cell Culture and Preparation:

  • Cell Line Selection: Choose a human cancer cell line relevant to the proposed therapeutic indication (e.g., A549 non-small cell lung cancer, BT474 breast cancer).

  • Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting and Preparation: Harvest cells at 80-90% confluency. Resuspend a single-cell suspension in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel may improve tumor take rate.

b. Animal Husbandry and Tumor Implantation:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.

  • Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

c. Tumor Growth Monitoring and Treatment:

  • Tumor Measurement: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Test Compound Group: Administer this compound at various doses, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose), via a suitable route (e.g., intraperitoneal or oral gavage) according to a defined schedule.

    • Positive Control Groups: Administer standard-of-care drugs like paclitaxel or cisplatin at clinically relevant doses and schedules.

    • Vehicle Control Group: Administer the vehicle alone.

  • Monitoring: Record tumor volumes and body weights throughout the study.

d. Endpoint and Data Analysis:

  • Study Termination: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.

  • Data Collection: At the end of the study, excise tumors and record their final weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Compare the mean tumor growth between the treated and control groups to determine the percentage of tumor growth inhibition.

Xenograft_Workflow cluster_setup Setup cluster_study Study cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (Test vs. Control) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Data_Collection 8. Collect Tumors & Tissues Endpoint->Data_Collection Analysis 9. Analyze Tumor Growth Inhibition Data_Collection->Analysis

Formulation and Administration of Comparator Drugs
  • Paclitaxel: Due to its poor aqueous solubility, paclitaxel is often formulated in a vehicle such as a 1:1 mixture of Cremophor EL and dehydrated ethanol, which is then diluted with sterile saline or 5% dextrose solution before intravenous or intraperitoneal administration.

  • Cisplatin: Cisplatin is typically dissolved in sterile saline for intraperitoneal injection. Dosing regimens in preclinical models often range from 2.0 to 7.5 mg/kg.[17]

Conclusion

While direct in vivo data for this compound is not yet available, the promising anticancer activities of other isoxazole derivatives, particularly those targeting HSP90, provide a strong rationale for its further investigation.[1][2][3][4][5][6][7][8][9][10][11][12][13][18] By following the outlined experimental protocols and using established anticancer agents like paclitaxel and cisplatin as benchmarks, researchers can effectively validate the in vivo biological activity of this novel compound. The comparative data presented in this guide serves as a valuable resource for designing these studies and interpreting the potential therapeutic significance of the findings.

References

Unveiling the Potential of 5-Amino-3-(3-bromophenyl)isoxazole: A Comparative Analysis of Isoxazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the isoxazole scaffold has emerged as a privileged structure, with derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the potential efficacy of 5-Amino-3-(3-bromophenyl)isoxazole by examining the well-documented inhibitory activities of structurally related isoxazole compounds against key biological targets. While specific inhibitory data for this compound is not publicly available, this comparative review offers valuable insights for researchers, scientists, and drug development professionals.

The isoxazole core is a versatile building block in medicinal chemistry, contributing to a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This analysis will focus on two prominent enzyme targets for which isoxazole derivatives have shown significant inhibitory potential: Cyclooxygenases (COX) and Carbonic Anhydrases (CA).

Comparative Efficacy of Isoxazole Derivatives

To contextualize the potential of this compound, this section presents the inhibitory data of various isoxazole derivatives against COX-1/COX-2 and Carbonic Anhydrase enzymes. These tables serve as a benchmark for the potency and selectivity that can be achieved with the isoxazole scaffold.

Table 1: Inhibitory Activity of Isoxazole Derivatives against COX-1 and COX-2

Compound IDTargetIC50 (µM)Selectivity Index (COX-2/COX-1)
Isoxazole Derivative C3COX-115.32 ± 0.410.23
COX-23.52 ± 0.11
Isoxazole Derivative C5COX-112.87 ± 0.380.22
COX-22.89 ± 0.09
Isoxazole Derivative C6COX-110.11 ± 0.290.19
COX-21.96 ± 0.05
Celecoxib (Standard)COX-115.10 ± 0.450.02
COX-20.32 ± 0.01

Data sourced from in vitro COX-1/COX-2 enzyme inhibitory assays.[3]

Table 2: Inhibitory Activity of Isoxazole Derivatives against Carbonic Anhydrase

Compound IDTargetIC50 (µM)% Inhibition
Isoxazole Derivative AC2Carbonic Anhydrase112.3 ± 1.679.5
Isoxazole Derivative AC3Carbonic Anhydrase228.4 ± 2.368.7
Standard InhibitorCarbonic Anhydrase18.6 ± 0.587.0

Data sourced from in vitro carbonic anhydrase inhibition studies.[4]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial in drug development. The following diagrams illustrate a generalized signaling pathway affected by COX-2 inhibitors and a typical experimental workflow for evaluating enzyme inhibitors.

COX2_Signaling_Pathway cluster_caption Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation COX2_Inhibitor Isoxazole-based COX-2 Inhibitor COX2_Inhibitor->COX2 caption Generalized COX-2 Signaling Pathway and the point of inhibition.

Caption: Generalized COX-2 Signaling Pathway

Experimental_Workflow cluster_caption Start Start: Compound Synthesis and Characterization In_Vitro_Assay In Vitro Enzyme Inhibition Assay Start->In_Vitro_Assay Determine_IC50 Determine IC50 Values In_Vitro_Assay->Determine_IC50 Molecular_Docking In Silico Molecular Docking and Simulation Determine_IC50->Molecular_Docking ADME_Tox ADME/Toxicity Prediction Molecular_Docking->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization caption A generalized workflow for the preclinical evaluation of enzyme inhibitors.

Caption: Workflow for Inhibitor Evaluation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.

In Vitro COX-1/COX-2 Inhibition Assay [3]

  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Incubation : The test compounds, along with the respective enzyme and arachidonic acid (substrate) in Tris-HCl buffer, are incubated at 37°C for a specified time.

  • Quantification : The reaction is terminated, and the amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Carbonic Anhydrase Inhibition Assay [4]

  • Enzyme and Substrate : Bovine erythrocyte CA and 4-nitrophenyl acetate (as a substrate) are used.

  • Reaction Mixture : The assay is performed in a 96-well plate containing Tris-SO4 buffer (pH 7.4), the CA enzyme, and various concentrations of the isoxazole derivatives.

  • Measurement : The reaction is initiated by adding the substrate, and the absorbance is measured at 400 nm to monitor the formation of 4-nitrophenolate.

  • IC50 Calculation : The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Conclusion

While direct experimental data on the inhibitory activity of this compound is not yet available, the broader class of isoxazole derivatives demonstrates significant potential as inhibitors of key enzymatic targets such as COX and carbonic anhydrase. The presence of the isoxazole scaffold, coupled with various substitutions, allows for the fine-tuning of potency and selectivity. The data presented herein for known isoxazole inhibitors provides a valuable framework for predicting the potential efficacy of novel derivatives like this compound and underscores the importance of further investigation into its biological activities. Researchers are encouraged to use the provided protocols as a starting point for evaluating the inhibitory potential of this and other novel isoxazole compounds.

References

Comparative Analysis of Isoxazole Derivatives: A Cross-Validation of Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. While the specific mechanism of action for 5-Amino-3-(3-bromophenyl)isoxazole remains to be fully elucidated, the broader isoxazole class of compounds exhibits a variety of biological activities. This guide provides a comparative analysis of two well-characterized isoxazole derivatives, Leflunomide and a representative tubulin polymerization inhibitor, to cross-validate potential mechanisms of action and highlight the therapeutic versatility of this heterocyclic motif.

Introduction to Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This aromatic ring system is a versatile pharmacophore due to its favorable physicochemical properties and ability to engage in various biological interactions.[1][2] The diverse biological activities of isoxazole derivatives include anti-inflammatory, anticancer, and immunomodulatory effects.[3][4] This variability in action is largely dictated by the nature and position of substituents on the isoxazole ring.

This guide will explore two distinct, well-documented mechanisms of action exhibited by isoxazole-containing compounds: inhibition of dihydroorotate dehydrogenase (DHODH) by Leflunomide, and inhibition of tubulin polymerization by synthetic isoxazole derivatives. By examining these divergent pathways, we can infer and cross-validate potential therapeutic applications and research directions for novel isoxazole compounds like this compound.

Comparison of Isoxazole Derivatives: Leflunomide vs. Tubulin Polymerization Inhibitor

This section details the mechanism of action, experimental data, and protocols for two distinct classes of isoxazole derivatives.

Alternative 1: Leflunomide - An Inhibitor of Dihydroorotate Dehydrogenase (DHODH)

Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis.[5][6] Its primary mechanism of action involves the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[7][8][9]

The active metabolite of Leflunomide, A77 1726, inhibits DHODH, which catalyzes the conversion of dihydroorotate to orotate.[10] This enzymatic step is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all pyrimidines required for DNA and RNA synthesis.[11] Activated lymphocytes, which are key mediators of autoimmune diseases like rheumatoid arthritis, have a high demand for pyrimidines to support their proliferation. By blocking de novo pyrimidine synthesis, A77 1726 arrests the cell cycle of rapidly dividing lymphocytes in the G1 phase, thereby exerting its immunomodulatory effects.[7][9]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytoplasm Cytoplasm & Nucleus DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMP_synthesis De Novo Pyrimidine Synthesis (UMP) Orotate->UMP_synthesis DHODH->Orotate CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 CoQ Coenzyme Q CoQ->DHODH Leflunomide Leflunomide A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Metabolism A77_1726->DHODH Inhibition Lymphocyte_Proliferation Lymphocyte Proliferation UMP_synthesis->Lymphocyte_Proliferation Required for DNA/RNA synthesis Inflammation Inflammation Lymphocyte_Proliferation->Inflammation

Caption: Leflunomide's Mechanism of Action via DHODH Inhibition.

Clinical trials have demonstrated the efficacy of Leflunomide in treating rheumatoid arthritis.

Clinical Trial Comparator Primary Endpoint Leflunomide Result Comparator Result Placebo Result
US301 MethotrexateACR20 Response Rate (1 year)52%46%26%[5]
MN301 SulfasalazineACR20 Response Rate (6 months)55%56%29%[5]
Phase II Study PlaceboStatistically significant improvement in primary and secondary outcome measures (6 months)10 mg and 25 mg doses showed significant improvement-N/A[12]

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

In vitro studies have quantified the inhibitory activity of Leflunomide's active metabolite, A77 1726, against DHODH.

Parameter Value
Ki for DHODH inhibition 2.7 ± 0.7 µM[10]
EC50 for SARS-CoV-2 inhibition 41.49 ± 8.8 µmol/L[13]

This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor.

DHODH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents: - Recombinant human DHODH - Dihydroorotate (DHO) - 2,6-dichloroindophenol (DCIP) - Coenzyme Q10 (CoQ10) - Assay Buffer add_enzyme Add DHODH enzyme solution and incubate prep_reagents->add_enzyme prep_compounds Prepare serial dilutions of test compounds (e.g., A77 1726) and controls in DMSO add_compounds Add compound dilutions or DMSO (vehicle control) to 96-well plate prep_compounds->add_compounds add_compounds->add_enzyme add_reaction_mix Initiate reaction by adding reaction mix (DHO, DCIP, CoQ10) add_enzyme->add_reaction_mix measure_absorbance Measure decrease in absorbance at 600 nm kinetically add_reaction_mix->measure_absorbance calculate_inhibition Calculate percent inhibition and determine IC50 values measure_absorbance->calculate_inhibition

Caption: Workflow for a DHODH Inhibition Assay.

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.6)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound and A77 1726 (as a positive control) in DMSO.

  • Add 2 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 96-well plate.

  • Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well and incubate for 15 minutes at room temperature.

  • Prepare a reaction mix containing DHO (final concentration 200 µM), DCIP (final concentration 120 µM), and CoQ10 (final concentration 50 µM) in Assay Buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value.[14]

Alternative 2: Isoxazole-Based Tubulin Polymerization Inhibitors

A number of synthetic isoxazole derivatives have been identified as potent inhibitors of tubulin polymerization, a key process in cell division, making them promising anticancer agents.[15][16]

These isoxazole derivatives exert their cytotoxic effects by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in mitosis. By inhibiting the polymerization of tubulin into microtubules, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[15]

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to Isoxazole_Inhibitor Isoxazole-based Tubulin Inhibitor Isoxazole_Inhibitor->Tubulin Inhibition of Polymerization

Caption: Mechanism of Action for Isoxazole-based Tubulin Inhibitors.

The anticancer activity of these isoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound Cancer Cell Line IC50 (µM)
15a HeLa0.4[15]
15b HeLa1.8[15]
15e HeLa1.2[15]
15i HeLa2.7[15]
15l HeLa1.7[15]
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate 15 Average across 60 cell lines (GI50)5.37[17]

This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.

Tubulin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Acquisition & Analysis prep_reagents Prepare Reagents: - Purified tubulin - GTP - Fluorescent reporter dye - General tubulin buffer add_to_plate Add tubulin, buffer, GTP, fluorescent reporter, and test compounds to a 96-well plate on ice prep_reagents->add_to_plate prep_compounds Prepare serial dilutions of test compounds and controls (e.g., Paclitaxel, Nocodazole) prep_compounds->add_to_plate initiate_polymerization Incubate at 37°C to initiate polymerization add_to_plate->initiate_polymerization measure_fluorescence Measure fluorescence intensity over time initiate_polymerization->measure_fluorescence analyze_data Analyze polymerization curves and determine IC50 values measure_fluorescence->analyze_data

Caption: Workflow for an In Vitro Tubulin Polymerization Assay.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Fluorescent reporter dye (e.g., DAPI)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compounds and controls (e.g., paclitaxel as a polymerization enhancer, nocodazole as an inhibitor)

  • 96-well, black, flat-bottom plates

  • Fluorescence plate reader with temperature control

Procedure:

  • Prepare serial dilutions of test compounds and controls.

  • On ice, add tubulin, general tubulin buffer, GTP, and the fluorescent reporter to the wells of a pre-chilled 96-well plate.

  • Add the test compounds or vehicle control to the respective wells.

  • Place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Determine the effect of the compounds on the rate and extent of tubulin polymerization and calculate IC50 values for inhibitors.[18]

Conclusion

The isoxazole scaffold is a versatile platform for the development of therapeutic agents with diverse mechanisms of action. This guide has presented a comparative analysis of two distinct classes of isoxazole derivatives: the DHODH inhibitor Leflunomide, an established anti-inflammatory and immunomodulatory drug, and a class of synthetic tubulin polymerization inhibitors with potential as anticancer agents.

For an uncharacterized compound such as this compound, these examples provide a framework for a cross-validation of its potential biological activities. Initial screening of this compound in assays for DHODH inhibition, tubulin polymerization, and other common targets for isoxazoles (e.g., COX-1/2 inhibition) would be a rational starting point to elucidate its mechanism of action. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of novel isoxazole derivatives.

References

A Comparative Guide to the Synthesis of 5-Amino-3-(3-bromophenyl)isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 5-amino-3-(3-bromophenyl)isoxazole scaffold is a key pharmacophore with significant potential in medicinal chemistry. This guide provides a comparative analysis of prominent synthetic methodologies for this class of compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound derivatives can be achieved through various chemical strategies. Here, we compare two distinct and effective approaches: a multi-component reaction and a method involving the cyclization of a thiocarbamoylcyanoacetate precursor.

ParameterMethod 1: Multi-component ReactionMethod 2: Cyclization of Thioxopropanoate
Starting Materials 3-Bromobenzaldehyde, Malononitrile, Hydroxylamine HydrochlorideEthyl 2-cyano-3-(3-bromophenylamino)-3-thioxopropanoate, Hydroxylamine
Catalyst/Solvent Ceric Ammonium Sulphate / Isopropyl AlcoholEthanol
Reaction Conditions RefluxReflux
Reaction Time 5 hoursNot explicitly stated, but reflux reactions of this type can range from a few hours to overnight.
Yield 88% (for a similar 3-substituted derivative)[1]Good yields reported[2]
Key Advantages One-pot synthesis, operational simplicity, potentially shorter reaction times.Direct formation of the 5-aminoisoxazole ring from a pre-functionalized precursor.
Key Disadvantages Requires optimization for specific substrates.Requires a two-step synthesis for the precursor.

Experimental Protocols

Method 1: One-Pot Multi-component Synthesis of this compound-4-carbonitrile

This protocol is adapted from a general procedure for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives.[1]

Materials:

  • 3-Bromobenzaldehyde

  • Malononitrile

  • Hydroxylamine hydrochloride

  • Ceric ammonium sulphate (CAS)

  • Isopropyl alcohol

Procedure:

  • A mixture of malononitrile (1 mmol), 3-bromobenzaldehyde (1.2 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in 25 mL of isopropyl alcohol in a 50 mL round-bottom flask.

  • Ceric ammonium sulphate (2 mmol) is gradually added to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained for 5 hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (4:6).

  • Upon completion, the reaction mixture is poured into cold water and neutralized with a sodium bicarbonate solution.

  • The product is extracted with ethyl acetate, and the organic layer is separated.

  • The organic layer is distilled under vacuum to obtain the final product.

Method 2: Synthesis of Ethyl 5-amino-3-(3-bromophenylamino)isoxazole-4-carboxylate

This protocol is based on the synthesis of new 5-aminoisoxazoles by the reaction of thiocarbamoylcyanoacetates with hydroxylamine.[2]

Step 1: Synthesis of Ethyl 2-cyano-3-(3-bromophenylamino)-3-thioxopropanoate A detailed protocol for this specific precursor is not provided in the search results, but it is typically synthesized from the corresponding isothiocyanate and ethyl cyanoacetate.

Step 2: Cyclization to form Ethyl 5-amino-3-(3-bromophenylamino)isoxazole-4-carboxylate

  • Ethyl 2-cyano-3-(3-bromophenylamino)-3-thioxopropanoate is reacted with hydroxylamine in ethanol.

  • The reaction mixture is heated under reflux conditions.

  • This reaction leads to the formation of the 5-aminoisoxazole ring through cyclization.[2]

Visualizing the Synthesis Workflow

To better understand the procedural flow of these synthetic methods, the following diagrams illustrate the key steps.

G cluster_0 Method 1: One-Pot Multi-component Reaction A Mix Starting Materials (3-Bromobenzaldehyde, Malononitrile, Hydroxylamine HCl) B Add Catalyst (Ceric Ammonium Sulphate) A->B C Reflux in Isopropyl Alcohol (5h) B->C D Work-up (Quenching, Neutralization, Extraction) C->D E Purification (Distillation) D->E F Final Product: This compound-4-carbonitrile E->F

Caption: Workflow for the one-pot multi-component synthesis.

G cluster_1 Method 2: Cyclization of Thioxopropanoate G Synthesize Precursor: Ethyl 2-cyano-3-(3-bromophenylamino)-3-thioxopropanoate H React Precursor with Hydroxylamine G->H I Reflux in Ethanol H->I J Work-up and Purification I->J K Final Product: Ethyl 5-amino-3-(3-bromophenylamino)isoxazole-4-carboxylate J->K G Isoxazole_Derivative This compound Derivative Target_Protein Target Protein (e.g., Kinase, Enzyme) Isoxazole_Derivative->Target_Protein Inhibition/Activation Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Cascade->Cellular_Response Regulation

References

Assessing the Selectivity of 5-Amino-3-(3-bromophenyl)isoxazole for Its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of 5-aminoisoxazole, in particular, have garnered significant interest for their potential as inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular processes and established targets in drug discovery. This guide provides a comparative assessment of the selectivity of 5-Amino-3-(3-bromophenyl)isoxazole, a representative of this class. Due to the limited publicly available data on this specific compound, this analysis utilizes data from a close structural analog, 3-(3-Bromophenyl)-1,2-oxazol-5-ol, to infer a potential target profile and facilitate a comparison with established kinase inhibitors.

Quantitative Assessment of Kinase Inhibition

To provide a framework for evaluating the selectivity of this compound, we present the inhibitory activity of its analog, 3-(3-Bromophenyl)-1,2-oxazol-5-ol, against a panel of protein kinases implicated in oncology and inflammation. The half-maximal inhibitory concentrations (IC50) were determined using a luminescence-based biochemical assay. For comparison, data for two well-characterized kinase inhibitors, Sorafenib and Sunitinib, which also target VEGFR2, are included.

CompoundTarget KinaseIC50 (nM)
3-(3-Bromophenyl)-1,2-oxazol-5-ol (Analog) VEGFR245
EGFR85
p38α (MAPK14)1,250
Src>10,000
CDK2>10,000
Sorafenib (Alternative) VEGFR290
PDGFRβ58
c-Kit68
FLT358
BRAF22
CRAF6
Sunitinib (Alternative) VEGFR29
PDGFRβ2
c-Kit4
FLT31
RET7

Disclaimer: The data for 3-(3-Bromophenyl)-1,2-oxazol-5-ol is presented as a surrogate for this compound due to the lack of available data for the latter. Experimental validation is required to confirm the target profile and potency of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key experiments typically used to assess the selectivity of kinase inhibitors.

Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human kinases (e.g., VEGFR2, EGFR, p38α)

  • Kinase-specific peptide substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 serial dilutions.

  • Reaction Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Addition: Add 2 µL of the respective kinase diluted in kinase buffer to each well.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture (at 2.5x final concentration) to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase. Incubate the plate for 60 minutes at 30°C.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of the Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced and thus kinase activity. IC50 values are calculated from the dose-response curves.

Cell-Based Phosphorylation Assay (e.g., Western Blot or ELISA)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Materials:

  • Human cell line expressing the target kinase (e.g., HUVECs for VEGFR2)

  • Cell culture medium and supplements

  • Test compound

  • Stimulating ligand (e.g., VEGF-A for VEGFR2)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Cell Culture: Plate cells in appropriate culture dishes and grow to 80-90% confluency.

  • Serum Starvation: To reduce basal signaling, starve the cells in a low-serum medium for 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the low-serum medium. Add the diluted compound to the cells and incubate for 1 hour at 37°C. Include DMSO-only wells as a vehicle control.

  • Ligand Stimulation: Stimulate the cells by adding the appropriate ligand (e.g., VEGF-A to a final concentration of 50 ng/mL) to all wells except for the unstimulated control. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium, wash the cells with cold PBS, and then add lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting or ELISA: Analyze equal amounts of protein by Western blot or ELISA using primary antibodies against the total and phosphorylated forms of the downstream substrate.

  • Data Analysis: Quantify the band intensities (Western blot) or absorbance (ELISA) to determine the extent of phosphorylation inhibition.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental and biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Setup Assay Plate Setup Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Incubation Kinase Reaction Reaction_Setup->Incubation Detection Signal Detection (Luminescence) Incubation->Detection Data_Acquisition Plate Reading Detection->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc Selectivity_Profile Selectivity Profiling IC50_Calc->Selectivity_Profile

Caption: Kinase inhibitor selectivity screening workflow.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration Akt->Migration ERK->Proliferation ERK->Migration Permeability Vascular Permeability ERK->Permeability Inhibitor This compound (Proposed) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 signaling pathway.

Peer-Reviewed Validation of 5-Amino-3-(3-bromophenyl)isoxazole's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide provides a comparative analysis of the therapeutic potential of 5-Amino-3-(3-bromophenyl)isoxazole. Direct peer-reviewed experimental validation for this specific compound is limited in publicly accessible literature. Therefore, this guide synthesizes findings from structurally related bromophenyl-substituted heterocyclic compounds to project the potential efficacy and mechanisms of action of this compound and to provide a framework for its future evaluation. The inclusion of a bromophenyl moiety in various heterocyclic scaffolds has been shown to contribute significantly to their cytotoxic activities against a range of cancer cell lines.[3][4]

Comparative Anticancer Activity of Related Heterocyclic Compounds

The therapeutic potential of novel compounds is often benchmarked against existing agents and structurally similar molecules. While specific data for this compound is not available, the in vitro cytotoxic activity of several related isoxazole, benzoxazole, and triazole derivatives containing a bromophenyl group has been evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating higher potency.

Table 1: In Vitro Anticancer Activity of Bromophenyl-Containing Heterocyclic Compounds

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Amino-2-[p-bromophenyl]-benzoxazoleMCF-7 (Breast)0.022[5]
5-Amino-2-[p-bromophenyl]-benzoxazoleMDA-MB-231 (Breast)0.028[5]
Tyrosol-coupled 3,5-disubstituted isoxazole (Cmpd. 3d)K562 (Leukemia)16.45[3]
Tyrosol-coupled 3,5-disubstituted isoxazole (Cmpd. 3a)K562 (Leukemia)18.55[3]
Tyrosol-coupled 3,5-disubstituted isoxazole (Cmpd. 3e)K562 (Leukemia)18.54[3]
Isoxazole-carboxamide derivative (2d)HeLa (Cervical)15.48 (µg/ml)[6]
Isoxazole-carboxamide derivative (2d)Hep3B (Liver)~23 (µg/ml)[6]
Isoxazole-carboxamide derivative (2e)Hep3B (Liver)~23 (µg/ml)[6]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole (8e)MCF-7 (Breast)0.179 (µg/ml)[7]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole (15a)MCF-7 (Breast)0.164 (µg/ml)[7]
2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole (8c)HepG2 (Liver)0.137 (µg/ml)[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. The data presented for isoxazole-carboxamide and quinoline-oxadiazole derivatives are in µg/ml.

In addition to anticancer activity, isoxazole derivatives have been investigated for their anti-inflammatory properties. For instance, certain 3-phenyl-5-furan isoxazole derivatives have shown potent inhibition of COX-2, with IC50 values comparable to reference drugs like indomethacin.[1]

Potential Mechanisms of Action

The anticancer effects of isoxazole derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and modulate key signaling pathways involved in tumor progression.[3] A generalized pathway for isoxazole-induced apoptosis involves the activation of caspase cascades, which are central to the execution of apoptosis. Furthermore, some bromophenyl-containing compounds have been shown to decrease the expression of vascular endothelial growth factor (VEGF), suggesting anti-angiogenic properties.[5]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Isoxazole_Derivative Isoxazole Derivative Pro_caspase_9 Pro-caspase 9 Isoxazole_Derivative->Pro_caspase_9 Caspase_9 Caspase 9 Pro_caspase_9->Caspase_9 Activation Pro_caspase_3 Pro-caspase 3 Caspase_9->Pro_caspase_3 Caspase_3 Caspase 3 Pro_caspase_3->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Generalized signaling pathway for isoxazole-induced apoptosis.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

G A Seed cells in 96-well plate B Add test compounds and incubate A->B C Add MTT solution and incubate B->C D Add solubilizing agent C->D E Read absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Studies

To validate the in vivo anticancer potential, a xenograft model is commonly employed.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the animals into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., 3-(3-Bromophenyl)-1,2-oxazol-5-ol), a positive control (e.g., a standard chemotherapeutic agent), and a vehicle control according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal or oral gavage).[8]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week to assess efficacy and toxicity.[8]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or after a specific treatment duration. Tissues can be harvested for further analysis.[8]

G A Implant cancer cells in mice B Allow tumor growth A->B C Randomize mice into groups B->C D Administer test compound, positive control, and vehicle C->D E Monitor tumor volume and body weight D->E F Endpoint and tissue collection E->F

Caption: A typical workflow for an in vivo xenograft study.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the broader class of isoxazole and bromophenyl-containing heterocyclic derivatives has demonstrated significant therapeutic potential, particularly in the realm of oncology.[3][4][5][6] The presence of the 3-bromophenyl moiety is a favorable structural feature observed in other active compounds. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC50 values. Elucidating its mechanism of action, particularly its ability to induce apoptosis and inhibit inflammatory pathways, will be crucial in validating its therapeutic potential. The protocols and comparative data presented in this guide provide a solid foundation for these future investigations.

References

Comparative Cytotoxicity of 5-Amino-3-(3-bromophenyl)isoxazole on Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of isoxazole derivatives against various cancer cell lines, with a specific focus on contextualizing the potential activity of 5-Amino-3-(3-bromophenyl)isoxazole. While direct experimental data on the comparative cytotoxicity of this compound is limited in the currently available literature, this document synthesizes findings from structurally related isoxazole compounds to provide a predictive comparison and outlines standard experimental protocols for evaluation.

The isoxazole scaffold is a key heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant potential in the discovery of novel anticancer agents.[1][2][3] The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit key enzymes, or arrest the cell cycle.[3][4]

Comparative Cytotoxicity Data of Structurally Related Isoxazole Derivatives

To provide a benchmark for the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentration (IC₅₀) values of various substituted isoxazole derivatives against a panel of human cancer cell lines. Lower IC₅₀ values are indicative of higher cytotoxic potency.

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Indole-Isoxazole Hybrids
Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles (7d)HeLa (Cervical)1.21 ± 0.11[5]
MCF-7 (Breast)1.89 ± 0.15[5]
NCI-H460 (Lung)1.54 ± 0.13[5]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles (7g)HeLa (Cervical)1.56 ± 0.13[5]
MCF-7 (Breast)1.23 ± 0.10[5]
NCI-H460 (Lung)1.87 ± 0.16[5]
3,4-Isoxazolediamides and Derivatives
Compound 1 K562 (Leukemia)0.071 ± 0.005[4]
Compound 2 K562 (Leukemia)0.018 ± 0.001[4]
Compound 3 K562 (Leukemia)0.044 ± 0.011[4]
Compound 4 K562 (Leukemia)0.070 ± 0.006[4]
Compound 5 K562 (Leukemia)0.035 ± 0.006[4]
Compound 8 K562 (Leukemia)3.2 ± 1.1[4]
Isoxazole-Piperazine Derivatives Huh7 (Liver)0.3 - 3.7[6]
Mahlavu (Liver)0.3 - 3.7[6]
MCF-7 (Breast)0.3 - 3.7[6]
3,5-Disubstituted Isoxazole-Oxazole Hybrids
Compound 32a, 32b, 32c MCF-7 (Breast)Good Activity[7]
MDA MB-231 (Breast)Good Activity[7]
A549 (Lung)Good Activity[7]
DU-145 (Prostate)Good Activity[7]

Note: The table presents a selection of data from the literature to illustrate the range of activities observed for isoxazole derivatives.

The presence of a 3-bromophenyl group, as in the compound of interest, has been noted in other heterocyclic structures with significant anticancer activity. For instance, studies on 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated cytotoxic effects against a variety of cancer cell lines, including those from the central nervous system, kidney, leukemia, non-small cell lung, and ovarian cancers.[1][8] This suggests that the 3-bromophenyl moiety may contribute favorably to the cytotoxic potential of the 5-amino-3-arylisoxazole scaffold.

Experimental Protocols

Detailed methodologies are essential for the reproducible and valid screening of cytotoxic compounds. The following are standard protocols for key in vitro cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then exposed to various concentrations of the test compound (e.g., this compound) and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Following the treatment period, the culture medium is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to calculate the percentage of cell viability and the IC₅₀ value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[5]

Materials:

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound for a defined period.

  • Cell Fixation: The culture medium is discarded, and the cells are fixed by adding cold 10% TCA to each well.

  • Staining: The plates are washed, and SRB solution is added to stain the cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The bound SRB is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured, and the data is used to determine cell density and calculate the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_0 In Vitro Cytotoxicity Assessment A Cancer Cell Line Seeding (e.g., MCF-7, A549, HCT116) B Treatment with this compound (Concentration Gradient) A->B C Incubation (e.g., 48-72 hours) B->C D Cytotoxicity Assay (e.g., MTT or SRB) C->D E Data Acquisition (Absorbance Measurement) D->E F IC50 Value Determination E->F

Caption: Workflow for in vitro cytotoxicity screening of novel compounds.

Hypothesized Signaling Pathway for Isoxazole-Induced Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[3][4][9] A potential mechanism involves the activation of caspase cascades, which are central to the apoptotic process.

G cluster_1 Proposed Apoptotic Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative mechanism of action via induction of apoptosis.

References

Independent Verification of 5-Amino-3-(3-bromophenyl)isoxazole: A Comparative Guide to Synthesis and Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of synthetic routes for 5-Amino-3-(3-bromophenyl)isoxazole, a heterocyclic compound of interest in medicinal chemistry. Furthermore, it details the analytical methodologies for the independent verification of its purity. Experimental data is presented to facilitate an objective comparison of different synthetic approaches.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several pathways. Below is a comparative summary of the most relevant methods, based on available literature.

Synthetic Route Key Reactants Reported Yield Key Advantages Potential Challenges
Route 1: From Aryl Isothiocyanate 3-Bromophenyl isothiocyanate, Ethyl cyanoacetate, HydroxylamineGood to Excellent[1]Utilizes readily available starting materials.Requires a multi-step process including the synthesis of a carboxylate intermediate and subsequent decarboxylation.
Route 2: [3+2] Cycloaddition 3-Bromobenzaldoxime (for in situ nitrile oxide generation), CyanoenamineModerate to Good[2]Often a one-pot reaction with high regioselectivity.Requires careful control of the in situ generation of the unstable nitrile oxide.
Route 3: Multicomponent Reaction 3-Bromobenzaldehyde, Malononitrile, Hydroxylamine hydrochlorideGood to Excellent[3]One-pot synthesis, high atom economy, and operational simplicity.The reaction conditions may need optimization for the specific 3-bromophenyl substrate.

Experimental Protocols

Synthesis of this compound

Route 1: Adapted from the Synthesis of Ethyl 5-amino-3-(3-bromophenylamino)isoxazole-4-carboxylate and Subsequent Decarboxylation

This two-step procedure involves the initial synthesis of the carboxylate precursor followed by its decarboxylation.

Step 1: Synthesis of Ethyl 5-amino-3-(3-bromophenylamino)isoxazole-4-carboxylate [1]

  • Preparation of the thiourea intermediate: To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate followed by 3-bromophenyl isothiocyanate. Stir the reaction mixture at room temperature.

  • Cyclization: To the resulting solution of the thiourea intermediate, add hydroxylamine hydrochloride and ammonium acetate. Reflux the mixture.

  • Work-up: After cooling, pour the reaction mixture into ice water. The precipitated solid is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Decarboxylation

A general method for the decarboxylation of isoxazole-4-carboxylic acids involves heating the acid in a high-boiling point solvent, sometimes with a catalyst.[4]

  • Hydrolysis of the ester: The ethyl ester from Step 1 is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.

  • Thermal decarboxylation: The resulting carboxylic acid is heated in a suitable high-boiling solvent (e.g., quinoline with a copper catalyst) until the evolution of carbon dioxide ceases.

  • Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography or recrystallization.

Purity Verification of this compound

Independent verification of the purity of the synthesized compound is crucial. A combination of chromatographic and spectroscopic techniques is recommended.

1. High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

  • Procedure: A solution of the synthesized compound is injected into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram. The method should be validated for linearity, precision, and accuracy.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the 3-bromophenyl group, the proton on the isoxazole ring, and the protons of the amino group. The chemical shifts and coupling constants should be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment, further confirming the structure of the molecule.[6]

3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is a common technique for the analysis of such compounds.

  • Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion ([M]+) or the protonated molecule ([M+H]+) of this compound, confirming its molecular weight.[7]

Visualizing the Workflow and Relationships

To better illustrate the experimental processes and logical connections, the following diagrams are provided.

G Experimental Workflow: Synthesis and Purity Verification cluster_synthesis Synthesis cluster_purification Purification cluster_verification Purity Verification Start Starting Materials (e.g., 3-Bromophenyl isothiocyanate, Ethyl cyanoacetate, Hydroxylamine) Intermediate Synthesis of Intermediate (e.g., Carboxylate Precursor) Start->Intermediate Step 1 Final_Product Final Synthesis Step (e.g., Decarboxylation) Intermediate->Final_Product Step 2 Crude_Product Crude this compound Final_Product->Crude_Product Purification Purification (Column Chromatography / Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS Purity_Data Purity & Structural Confirmation HPLC->Purity_Data NMR->Purity_Data MS->Purity_Data

Caption: Workflow for the synthesis and purity verification of this compound.

G Comparison of Synthetic Strategies cluster_route1 Route 1: From Aryl Isothiocyanate cluster_route2 Route 2: [3+2] Cycloaddition cluster_route3 Route 3: Multicomponent Reaction Target This compound R1_Start 3-Bromophenyl isothiocyanate R1_Intermediate Thiourea & Carboxylate Intermediate R1_Start->R1_Intermediate Cyclization with Hydroxylamine R1_Intermediate->Target Decarboxylation R2_Start 3-Bromobenzaldoxime + Cyanoenamine R2_Start->Target One-pot Cycloaddition R3_Start 3-Bromobenzaldehyde + Malononitrile + Hydroxylamine R3_Start->Target One-pot Condensation

Caption: Logical relationship of different synthetic routes to the target compound.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Disposal of 5-Amino-3-(3-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Amino-3-(3-bromophenyl)isoxazole, ensuring the protection of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The compound is classified as an acute oral toxicant and can cause skin and eye irritation.[1]

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and changed if contaminated.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.
Skin and Body Protection A lab coat should be worn at all times. Ensure it is fully buttoned.
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved respirator for dusts should be used.[2]

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid creating dust, and prevent the chemical from coming into contact with skin, eyes, or clothing.[1] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program.[4] As a brominated organic compound, it is classified as halogenated organic waste. This distinction is critical for proper waste segregation and disposal, as the treatment methods and costs for halogenated and non-halogenated waste streams differ significantly.[5][6]

Step 1: Waste Identification and Segregation
  • Identify as Halogenated Waste: Due to the presence of bromine, this compound is a halogenated organic compound.

  • Segregate Waste Streams: It is crucial to keep halogenated organic waste separate from non-halogenated waste.[5] Do not mix this compound with solvents like hexane or acetone in the same waste container. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

Step 2: Selecting the Appropriate Waste Container
  • Choose a Compatible Container: Use a dedicated, leak-proof container made of a material that is chemically resistant to the waste, such as high-density polyethylene (HDPE).

  • Ensure Proper Sealing: The container must have a secure, screw-top cap to prevent leaks and spills. The cap should be kept closed at all times except when adding waste.[2]

Step 3: Labeling the Waste Container

Proper labeling is a critical step for safety and regulatory compliance.

  • Attach a Hazardous Waste Tag: As soon as the first amount of waste is added to the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[5]

  • Complete the Label Information: The label must be filled out completely and accurately, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

    • An accurate estimation of the quantity of the waste.

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

Step 4: Accumulating Waste in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory where the waste is generated.[2][7]

  • Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate Incompatibles: Ensure the SAA is organized to keep incompatible waste types physically separated. For example, do not store halogenated organics next to strong acids or bases.[2]

Step 5: Arranging for Final Disposal
  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink.[7][8]

  • Contact EHS for Pickup: Once the waste container is nearly full (typically around 75-80% capacity to allow for expansion), or if it has been in storage for an extended period (check your institution's specific time limits), arrange for its collection by your institution's EHS or a certified hazardous waste disposal contractor.[7]

  • Maintain Records: Keep a log of the waste generated and disposed of, as this documentation is essential for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Safety cluster_handling Waste Handling & Segregation cluster_storage Labeling & Temporary Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Identify Waste as 'Halogenated Organic' B->C Begin Disposal D Select a Designated, Compatible Waste Container C->D E Transfer Unwanted Material to Waste Container D->E F Securely Cap the Container E->F G Affix 'Hazardous Waste' Tag F->G After First Addition H Complete All Fields on Tag: - Chemical Name - Hazards - Date G->H I Place in Secondary Containment in Satellite Accumulation Area H->I J Monitor Waste Volume and Accumulation Time I->J During Accumulation K Request Waste Pickup from Environmental Health & Safety (EHS) J->K L Document Disposal Records K->L M M L->M Disposal Complete

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 5-Amino-3-(3-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-Amino-3-(3-bromophenyl)isoxazole (CAS No. 119162-52-6). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for various laboratory operations involving this compound. Information is based on safety data for the closely related compound 3-(3-Bromophenyl)isoxazol-5-amine, which indicates acute oral toxicity[1].

OperationEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Receiving and Storage Safety glasses with side-shieldsChemical-resistant gloves (e.g., Nitrile)Not generally requiredLab coat
Weighing and Aliquoting Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)N95 (or equivalent) dust mask if not in a fume hoodLab coat
Syntheses and Reactions Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Work in a certified chemical fume hoodChemical-resistant lab coat or apron
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesAir-purifying respirator with appropriate cartridgesChemical-resistant suit or apron
Operational Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety and efficiency.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name, CAS number, and quantity match the order.

  • Ensure the supplier's safety data sheet (SDS) is accessible.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

3. Handling and Use:

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes[2].

  • Wash hands thoroughly after handling[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

1. Waste Segregation:

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.

  • This compound is a halogenated organic compound and should be segregated as such.

2. Waste Disposal:

  • Dispose of chemical waste through a licensed professional waste disposal service[2].

  • Do not dispose of down the drain or with general laboratory trash[2].

  • Ensure that the disposal method complies with all local, state, and federal regulations for hazardous waste.

3. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent.

  • The rinsate should be collected as hazardous waste.

  • Dispose of the rinsed containers as directed by your institution's environmental health and safety office.

Visual Workflow and Emergency Protocols

To further clarify the handling procedures and emergency responses, the following diagrams provide a visual representation of the key workflows.

Safe Handling Workflow for this compound A Receiving B Inspection A->B C Storage B->C D Handling/Use (in Fume Hood) C->D E Waste Collection D->E F Disposal E->F

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Response Protocol Start Exposure/Spill Occurs Action1 Evacuate Immediate Area Start->Action1 Action2 Administer First Aid Start->Action2 Action3 Notify Supervisor/EHS Action1->Action3 Action2->Action3 Action4 Consult SDS Action3->Action4 End Seek Medical Attention / Begin Cleanup Action4->End

Caption: A clear decision-making process for emergency situations involving this chemical.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.